3-Heptyl-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132869-14-8 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-heptyl-1,2-oxazole |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-5-6-7-10-8-9-12-11-10/h8-9H,2-7H2,1H3 |
InChI Key |
ZYUPCASVRARTKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=NOC=C1 |
Canonical SMILES |
CCCCCCCC1=NOC=C1 |
Synonyms |
Isoxazole, 3-heptyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
3-Heptyl-1,2-oxazole: A Technical Guide to its Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Heptyl-1,2-oxazole is a heterocyclic organic compound belonging to the isoxazole family. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. While this compound itself is not extensively documented in scientific literature, this guide provides a comprehensive overview of its predicted chemical properties, a detailed potential synthetic protocol, and generalized workflows for its characterization and biological screening. This document is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel alkyl-substituted isoxazoles for drug discovery and development.
Chemical and Physical Properties
Due to the limited availability of experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values were computationally generated and should be considered as estimates.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₇NO |
| Molecular Weight | 167.25 g/mol |
| Boiling Point | ~230-250 °C at 760 mmHg |
| Melting Point | Not available |
| Density | ~0.95 g/cm³ |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. |
| LogP (octanol-water partition coefficient) | ~3.5 |
Experimental Protocols
The following is a detailed, plausible experimental protocol for the synthesis of this compound. This method is based on established procedures for the synthesis of 3-alkyl-1,2-oxazoles via the reaction of an aldehyde with hydroxylamine to form an oxime, followed by oxidative cyclization.
Synthesis of this compound
Materials:
-
Octanal (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.2 eq)
-
Ethanol
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Synthesis of Octanal Oxime
-
To a solution of octanal (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude octanal oxime, which can be used in the next step without further purification.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the crude octanal oxime in dichloromethane (DCM).
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add pyridine (1.1 eq) dropwise to the reaction mixture and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization:
The structure of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To determine the proton environment of the molecule.
-
¹³C NMR Spectroscopy: To identify the carbon skeleton.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Generalized biological screening workflow for a novel isoxazole.
Technical Guide: Physicochemical Properties of 3-Heptyl-1,2-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Heptyl-1,2-oxazole. This compound belongs to the isoxazole class of heterocyclic compounds, which are noted for their presence in various biologically active molecules. Due to the absence of extensive experimental data in publicly available literature, this guide combines predicted physicochemical parameters with established experimental protocols for the synthesis and characterization of similar alkyl-substituted isoxazoles. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Physicochemical Properties
The physical properties of this compound have been estimated using computational predictive models, providing a foundational dataset for experimental design and computational studies.
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO | - |
| Molecular Weight | 167.25 g/mol | - |
| Boiling Point | 235.6 ± 35.0 °C at 760 mmHg | Predicted |
| Density | 0.9±0.1 g/cm³ | Predicted |
| Refractive Index | 1.465 ± 0.03 | Predicted |
| Flash Point | 96.3 ± 25.9 °C | Predicted |
| LogP (Octanol-Water Partition Coefficient) | 3.4 | Predicted |
| Water Solubility | Low | Inferred from LogP |
| Appearance | Expected to be a liquid at room temperature | Inferred from predicted boiling point |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and robust method for the preparation of 3-alkyl-1,2-oxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. A plausible synthetic route is outlined below.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 3-substituted isoxazoles.[1][2][3]
Reaction Scheme:
In this case, R would be a heptyl group, and the nitrile oxide would be generated in situ.
Materials:
-
1-Nonyne
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Preparation of Heptanal Oxime (Intermediate):
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve heptanal (1 equivalent) in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain heptanal oxime.
-
-
In situ Generation of Heptanitrile Oxide and Cycloaddition:
-
Dissolve the heptanal oxime (1 equivalent) in a suitable solvent like dichloromethane or chloroform in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents) to the stirred solution. The reaction is typically exothermic.
-
After the addition is complete, add 1-nonyne (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization Methods
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure, including the characteristic signals for the oxazole ring protons and carbons, as well as the heptyl chain.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional group vibrations, such as C=N and N-O stretching of the oxazole ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final compound.
Logical Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activities or associated signaling pathways for this compound. However, the oxazole and isoxazole scaffolds are present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The heptyl substituent may influence the lipophilicity and membrane permeability of the molecule, which could be a factor in potential biological interactions. Further research is required to elucidate any specific biological targets and mechanisms of action for this compound.
Conclusion
This technical guide provides essential, albeit largely predicted, physicochemical data for this compound and outlines a standard experimental approach for its synthesis and characterization. The provided information serves as a foundational resource for researchers interested in exploring the properties and potential applications of this and related alkyl-substituted oxazole derivatives. It is anticipated that this guide will facilitate further experimental investigation into this class of compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure of 3-Heptyl-1,2-oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Heptyl-1,2-oxazole. Due to the absence of specific experimental data for this compound in publicly available literature, this document presents a putative synthesis pathway and predicted spectroscopic data based on established principles of organic chemistry and analysis of structurally related compounds. All presented data is theoretical and requires experimental verification. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel oxazole derivatives.
Introduction
1,2-Oxazoles, also known as isoxazoles, are a class of five-membered heterocyclic compounds containing a nitrogen and an oxygen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The substituent at the 3-position of the oxazole ring can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the hypothetical structure elucidation of a novel derivative, this compound.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of this compound involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A common route to generate the required heptylnitrile oxide is through the dehydration of the corresponding aldoxime.
The proposed two-step synthesis is as follows:
-
Formation of Octanal Oxime: Reaction of octanal with hydroxylamine hydrochloride in the presence of a base.
-
[3+2] Cycloaddition: In-situ generation of heptylnitrile oxide from octanal oxime using an oxidizing agent (e.g., sodium hypochlorite) followed by cycloaddition with acetylene.
Figure 1: Proposed synthesis pathway for this compound.
Predicted Spectroscopic Data for Structural Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of known spectroscopic data for other 3-alkyl-1,2-oxazoles and general principles of NMR, MS, and IR spectroscopy.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities (Solvent: CDCl₃, Frequency: 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (oxazole) | 6.2 - 6.4 | d | 1H |
| H-5 (oxazole) | 8.2 - 8.4 | d | 1H |
| α-CH₂ (heptyl) | 2.7 - 2.9 | t | 2H |
| β-CH₂ (heptyl) | 1.6 - 1.8 | quint | 2H |
| γ, δ, ε-CH₂ (heptyl) | 1.2 - 1.4 | m | 6H |
| ζ-CH₂ (heptyl) | 1.2 - 1.4 | m | 2H |
| ω-CH₃ (heptyl) | 0.8 - 1.0 | t | 3H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) (Solvent: CDCl₃, Frequency: 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (oxazole) | 160 - 165 |
| C-4 (oxazole) | 100 - 105 |
| C-5 (oxazole) | 150 - 155 |
| α-C (heptyl) | 25 - 30 |
| β-C (heptyl) | 28 - 33 |
| γ-C (heptyl) | 22 - 27 |
| δ-C (heptyl) | 31 - 36 |
| ε-C (heptyl) | 29 - 34 |
| ζ-C (heptyl) | 22 - 27 |
| ω-C (heptyl) | 13 - 15 |
Predicted Mass Spectrometry Data
Table 3: Predicted Key Mass Spectrometry Fragments (m/z) (Ionization Mode: Electron Ionization - EI)
| m/z | Predicted Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 138 | [M - C₂H₅]⁺ |
| 124 | [M - C₃H₇]⁺ |
| 110 | [M - C₄H₉]⁺ |
| 96 | [M - C₅H₁₁]⁺ |
| 82 | [M - C₆H₁₃]⁺ |
| 69 | [C₄H₅NO]⁺ (Oxazole ring fragment) |
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted Main Infrared Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3150 | C-H stretch | Aromatic (Oxazole ring) |
| 2850 - 2960 | C-H stretch | Aliphatic (Heptyl chain) |
| 1600 - 1650 | C=N stretch | Oxazole ring |
| 1450 - 1550 | C=C stretch | Oxazole ring |
| 1400 - 1470 | C-H bend | Aliphatic (Heptyl chain) |
| 1100 - 1200 | C-O stretch | Oxazole ring |
| 850 - 950 | =C-H bend | Oxazole ring |
Experimental Protocols for Structure Elucidation
To experimentally verify the structure of this compound, the following standard analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm the connectivity of the heptyl chain to the oxazole ring, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments should be performed.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) to induce fragmentation and obtain a characteristic fragmentation pattern. Electrospray Ionization (ESI) can also be used to confirm the molecular weight.
-
Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the exact mass of the molecular ion and its fragments, which will confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel compound like this compound follows a logical progression of experiments and data analysis.
Figure 2: Logical workflow for the structure elucidation of this compound.
Conclusion
This technical guide outlines the theoretical framework for the synthesis and structural elucidation of this compound. The provided synthesis pathway offers a viable route for its preparation, and the predicted spectroscopic data serves as a benchmark for experimental verification. By following the detailed experimental protocols and the logical workflow presented, researchers can confidently approach the characterization of this and other novel oxazole derivatives, contributing to the advancement of medicinal chemistry and drug discovery. It is imperative to reiterate that all data presented herein is predictive and requires validation through empirical investigation.
An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 3-Heptyl-1,2-oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-Heptyl-1,2-oxazole. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and computational models. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the structural characterization of this heterocyclic compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are derived from computational algorithms that analyze the molecule's structure to estimate chemical shifts and fragmentation patterns.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Frequency: 400 MHz
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 4 | 6.15 | s | 1H | - |
| 5 | 8.20 | s | 1H | - |
| 1' | 2.75 | t | 2H | 7.5 |
| 2' | 1.70 | p | 2H | 7.5 |
| 3' | 1.35-1.25 | m | 8H | - |
| 4', 5', 6' | 1.35-1.25 | m | 8H | - |
| 7' | 0.88 | t | 3H | 7.0 |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Frequency: 100 MHz
| Atom Number | Chemical Shift (δ, ppm) |
| 3 | 168.5 |
| 4 | 102.0 |
| 5 | 150.0 |
| 1' | 28.0 |
| 2' | 29.0 |
| 3' | 29.2 |
| 4' | 29.1 |
| 5' | 31.8 |
| 6' | 22.6 |
| 7' | 14.1 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 167 | 45 | [M]⁺ |
| 110 | 100 | [M - C₄H₉]⁺ |
| 96 | 85 | [M - C₅H₁₁]⁺ |
| 82 | 70 | [M - C₆H₁₃]⁺ |
| 69 | 55 | [C₄H₅NO]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed, representative methodologies for acquiring NMR and mass spectrometry data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Data Acquisition: [1][2]
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Pulse Program: zg30.
-
Number of Scans (NS): 16.
-
Acquisition Time (AQ): 4.0 seconds.
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width (SW): 20 ppm.
-
Data Processing: Apply a line broadening of 0.3 Hz using an exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.
3. ¹³C NMR Data Acquisition: [1][2]
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans (NS): 1024.
-
Acquisition Time (AQ): 1.0 second.
-
Relaxation Delay (D1): 2.0 seconds.
-
Spectral Width (SW): 220 ppm.
-
Data Processing: Apply a line broadening of 1.0 Hz using an exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the solvent signal (CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Introduction:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
2. Electron Ionization (EI) Mass Spectrometry: [3][4][5][6]
-
Instrument: A high-resolution mass spectrometer equipped with an electron ionization source (e.g., a magnetic sector, quadrupole, or time-of-flight analyzer).
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 200 °C.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
Visualizations
The following diagrams illustrate the molecular structure, analytical workflow, and a plausible fragmentation pathway for this compound.
Caption: Molecular structure of this compound with atom numbering.
Caption: General experimental workflow for NMR and MS analysis.
Caption: Predicted electron ionization mass spectrometry fragmentation pathway.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. rsc.org [rsc.org]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-Heptyl-1,2-oxazole: Discovery and History
Foreword for Researchers, Scientists, and Drug Development Professionals
Extensive research into the scientific literature and chemical databases reveals a notable absence of specific information regarding the discovery, history, and detailed experimental data for the compound 3-Heptyl-1,2-oxazole . This suggests that this particular substituted isoxazole may not have been synthesized or characterized to date, or at least, its properties have not been published in accessible scientific literature.
Therefore, this guide will provide a comprehensive overview of the core 1,2-oxazole (isoxazole) scaffold, focusing on aspects relevant to a researcher interested in a molecule like this compound. We will delve into the general discovery and history of isoxazoles, prevalent synthetic methodologies for preparing 3-alkyl-1,2-oxazoles, their known biological activities, and the experimental protocols commonly employed in their synthesis and characterization. This information will serve as a foundational guide for any future investigation into this compound.
Discovery and History of the 1,2-Oxazole (Isoxazole) Ring System
The isoxazole ring is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its ability to act as a versatile pharmacophore.[1][2][3] The development of synthetic routes to isoxazoles has been a continuous area of research, leading to a wide array of derivatives with diverse biological activities.[1][2][3]
Historically, the synthesis of the isoxazole ring has been achieved through various cyclization reactions. Modern advancements have introduced more sophisticated methods, including transition metal-catalyzed cycloadditions and green chemistry approaches, which have improved the efficiency and regioselectivity of isoxazole synthesis.[2][3] These methodologies have been crucial in exploring the structure-activity relationships of isoxazole-containing compounds in drug discovery.[1][2]
Synthetic Methodologies for 3-Alkyl-1,2-oxazoles
The synthesis of 3-substituted isoxazoles, which would include the target compound this compound, can be achieved through several established synthetic routes. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
A general workflow for the synthesis of a 3-alkyl-1,2-oxazole is depicted below:
Key Experimental Protocols
Protocol 1: Generation of Nitrile Oxides from Aldoximes
A prevalent method for generating nitrile oxides in situ involves the oxidation of aldoximes. This avoids the isolation of the potentially unstable nitrile oxide.
-
Aldoxime Formation: An appropriate aldehyde (e.g., octanal for the synthesis of a heptyl-substituted intermediate) is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous ethanol solution. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Nitrile Oxide Generation and Cycloaddition: The resulting aldoxime is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. An oxidizing agent, for example, sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), is added portion-wise at a controlled temperature (often 0 °C) in the presence of the desired alkyne. The reaction is stirred until the starting materials are consumed. The product, a 3-alkyl-1,2-oxazole, is then isolated through standard workup and purification procedures like column chromatography.
Quantitative Data
As "this compound" is not specifically documented, no quantitative data for this exact compound can be provided. However, for the general class of 3-alkyl-1,2-oxazoles synthesized via the 1,3-dipolar cycloaddition route, the following table summarizes typical data that would be collected and reported.
| Parameter | Typical Value/Method | Purpose |
| Reaction Yield | 40-80% | To assess the efficiency of the synthetic protocol. |
| Melting Point | Compound dependent | To determine purity and for characterization. |
| 1H NMR | Chemical shifts (δ) in ppm | To elucidate the proton environment of the molecule. |
| 13C NMR | Chemical shifts (δ) in ppm | To determine the carbon framework of the molecule. |
| Mass Spectrometry | m/z | To confirm the molecular weight of the compound. |
| Purity (HPLC) | >95% | To quantify the purity of the final compound. |
Biological Activities of Isoxazole Derivatives
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] These activities are highly dependent on the nature and position of the substituents on the isoxazole ring.
Known biological activities of various isoxazole derivatives include:
The discovery of isoxazole amides as potent and selective SMYD3 inhibitors highlights the potential of this class of compounds in developing new therapeutic agents.[4][5]
A simplified representation of a potential drug discovery workflow for an isoxazole-based compound is shown below.
Conclusion
While a specific history and detailed data for this compound are not available in the current body of scientific literature, the foundational knowledge of the 1,2-oxazole (isoxazole) class provides a strong starting point for any researcher interested in this compound. The synthetic methodologies are well-established, and the diverse biological activities of isoxazole derivatives continue to make them an attractive scaffold for drug discovery and development. Future research into the synthesis and characterization of this compound would be a novel contribution to the field of heterocyclic chemistry.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
literature review on alkyl-substituted 1,2-oxazoles
An In-depth Technical Guide to Alkyl-Substituted 1,2-Oxazoles
Introduction
The 1,2-oxazole, commonly known as isoxazole, is a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile chemical properties and its presence in numerous biologically active compounds.[1][2] The isoxazole ring is a bioisostere for other functional groups and can engage with biological targets through various non-covalent interactions, making it a privileged structure in the design of novel therapeutic agents.[3][4] Alkyl-substituted 1,2-oxazoles, in particular, form the core of a wide array of molecules with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[2][3][5]
This guide provides a comprehensive review of the synthesis, chemical properties, and applications of alkyl-substituted 1,2-oxazoles, with a focus on quantitative data and detailed experimental methodologies for researchers and drug development professionals.
Core Synthetic Methodologies
The construction of the alkyl-substituted 1,2-oxazole ring can be achieved through several reliable synthetic routes. The two most prominent and widely adopted methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of β-dicarbonyl compounds with hydroxylamine.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most efficient and versatile method for synthesizing substituted 1,2-oxazoles.[6][7] This reaction allows for significant molecular diversity as various substituents can be incorporated on both the nitrile oxide and the alkyne starting materials. Nitrile oxides are often highly reactive and are typically generated in situ from aldoximes using mild oxidizing agents like N-chlorosuccinimide (NCS) or bleach.[8][9]
Reaction of β-Dicarbonyl Compounds with Hydroxylamine
Another classical and fundamental approach involves the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, such as an α,β-unsaturated ketone) and hydroxylamine hydrochloride.[6] This method is particularly effective for producing 3,5-dialkyl-substituted isoxazoles. The reaction proceeds via the formation of a mono-oxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of the reaction depends on the differential reactivity of the two carbonyl groups in the starting diketone.
Quantitative Data Summary
The following tables summarize quantitative data from the literature, focusing on reaction yields for various synthetic approaches and the biological activity of selected alkyl-substituted 1,2-oxazoles.
Table 1: Synthesis of 3,5-Disubstituted 1,2-Oxazoles via 1,3-Dipolar Cycloaddition
| Entry | R¹ (from Nitrile Oxide) | R² (from Alkyne) | Yield (%) | Reference |
| 1 | Phenyl | Methyl | 85 | [6] |
| 2 | 4-Chlorophenyl | Ethyl | 92 | [9] |
| 3 | Methyl | Propyl | 78 | [7] |
| 4 | Ethyl | Phenyl | 88 | [6] |
| 5 | tert-Butyl | Methyl | 65 | [10] |
Yields are based on isolated product after purification.
Table 2: Antimicrobial Activity of Substituted Oxazole Derivatives
| Compound ID | Substitution Pattern | Organism | Activity (MIC in µg/mL) | Reference |
| 13a | 2-(benzylideneamino)-4-(benzofuran-2-yl) | E. coli | >100 (20 mm zone) | [2] |
| 14b | 2-(4-methoxybenzylideneamino)-4-(benzofuran-2-yl) | S. aureus | 6.25 | [2] |
| 2a | 3-(4-chlorophenyl)-5-(piperidin-1-ylmethyl) | M. tuberculosis | 92% inhibition @ 250 µg/mL | [11] |
| 7a | 5-(4-fluorophenyl)-3-(pyridin-4-yl) | M. tuberculosis | 0.4 | [11] |
MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.
Detailed Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a 3,5-disubstituted 1,2-oxazole using the 1,3-dipolar cycloaddition methodology.
Protocol: Synthesis of 3-Phenyl-5-methyl-1,2-oxazole
This protocol is adapted from general procedures described in the literature for the in situ generation of nitrile oxides from aldoximes and their subsequent cycloaddition.[8][9]
Materials:
-
Benzaldehyde oxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Propyne (gas or condensed liquid, 1.5 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet (or condenser) is charged with benzaldehyde oxime (1.0 eq) dissolved in dry DCM.
-
Oxime Chlorination: The solution is cooled to 0 °C in an ice bath. A solution of NCS (1.1 eq) in DCM is added dropwise over 15-20 minutes while maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature. This step forms the intermediate hydroximoyl chloride.
-
Nitrile Oxide Generation & Cycloaddition: Propyne (1.5 eq) is bubbled through the solution (or added as a condensed liquid). Triethylamine (1.2 eq) is then added dropwise via the dropping funnel. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the phenylnitrile oxide in situ, which immediately reacts with the propyne present in the flask.
-
Reaction Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-methyl-1,2-oxazole.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Development
The 1,2-oxazole nucleus is a key pharmacophore in a multitude of compounds exhibiting a broad spectrum of biological activities. Its ability to serve as a stable, lipophilic scaffold that can be readily functionalized makes it highly valuable in modern drug design.
-
Anticancer Activity: Numerous 1,2-oxazole derivatives have been developed as potent anticancer agents. They can act as inhibitors of crucial cellular targets like kinases, carbonic anhydrases, and tubulin polymerization.[12]
-
Antimicrobial and Antifungal Activity: The isoxazole ring is a component of several antibacterial drugs, including cloxacillin and sulfisoxazole. Novel alkyl-substituted derivatives continue to be explored for their efficacy against drug-resistant strains of bacteria and fungi.[1][4]
-
Anti-inflammatory Agents: Some isoxazole-containing compounds, like the COX-2 inhibitor valdecoxib, demonstrate significant anti-inflammatory properties, highlighting the scaffold's utility in designing drugs for inflammatory conditions.[2]
-
Antiviral and Antiparasitic Properties: Research has also demonstrated the potential of isoxazole derivatives in combating viral infections and parasitic diseases like Chagas disease and malaria.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Heptyl-1,2-oxazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
| Identifier | Value |
| IUPAC Name | 3-Heptylisoxazole |
| Synonyms | 3-Heptyl-1,2-oxazole |
| Molecular Formula | C₁₀H₁₇NO |
| Molecular Weight | 167.25 g/mol |
| CAS Number | Not readily available |
Note: Physicochemical properties such as boiling point, melting point, and density have not been empirically determined for this specific compound and would require experimental analysis.
Predicted Spectral Data
The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) chemical shifts and key mass spectrometry (MS) fragmentation patterns for 3-heptylisoxazole. These predictions are based on data from analogous 3-alkyl- and 3,5-disubstituted isoxazoles.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoxazole H-4 | 6.0 - 6.3 | s | - |
| Isoxazole H-5 | 8.2 - 8.5 | s | - |
| α-CH₂ (of heptyl) | 2.6 - 2.8 | t | ~7.5 |
| β-CH₂ (of heptyl) | 1.6 - 1.8 | p | ~7.5 |
| (CH₂)₅ (of heptyl) | 1.2 - 1.4 | m | - |
| Terminal CH₃ | 0.8 - 0.9 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Isoxazole C-3 | 160 - 165 |
| Isoxazole C-4 | 100 - 105 |
| Isoxazole C-5 | 150 - 155 |
| α-C (of heptyl) | 25 - 30 |
| Heptyl Chain Carbons | 22 - 32 |
| Terminal CH₃ Carbon | ~14 |
Table 3: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 167 | Molecular Ion |
| [M-C₄H₉]⁺ | 110 | Loss of a butyl radical |
| [M-C₆H₁₃]⁺ | 82 | Loss of a hexyl radical |
Note: The fragmentation of isoxazole rings can be complex and may involve ring-opening mechanisms.[6]
Experimental Protocols for Synthesis
While a specific protocol for 3-heptylisoxazole is not published, its synthesis can be achieved through established methods for preparing 3-substituted isoxazoles. Two primary retrosynthetic approaches are outlined below.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 3-heptylisoxazole.
Method 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne
This is a widely used and highly versatile method for constructing the isoxazole ring.
Experimental Protocol:
-
Generation of Heptanal Oxime: To a solution of heptanal (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and extract the oxime with diethyl ether.
-
In Situ Generation of the Nitrile Oxide and Cycloaddition: Dissolve the heptanal oxime (1.0 eq) in a suitable solvent such as dichloromethane or THF. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C to form the corresponding hydroximoyl chloride. After stirring for 30 minutes, add 1-nonyne (1.2 eq) followed by dropwise addition of a base, such as triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-heptylisoxazole.
Method 2: Reaction of Hydroxylamine with a β-Diketone Derivative
This classical approach involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or a synthetic equivalent.
Experimental Protocol:
-
Synthesis of 1-ethoxy-1-decen-3-one: React octanoyl chloride with an excess of ethoxyacetylene via a Friedel-Crafts acylation to produce the β-alkoxy vinyl ketone.
-
Cyclization: Dissolve the crude 1-ethoxy-1-decen-3-one (1.0 eq) in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water. Reflux the mixture for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography to obtain 3-heptylisoxazole.
Potential Biological Activity and Signaling Pathways
Isoxazole derivatives are known to exhibit a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] A significant body of research points to the anti-inflammatory effects of isoxazoles, often attributed to their inhibition of key enzymes in the inflammatory cascade.[10][11]
Anti-Inflammatory Action via COX Inhibition
Many isoxazole-containing compounds function as inhibitors of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation.[12][13] The heptyl group of 3-heptylisoxazole, being a lipophilic chain, may facilitate its interaction with the hydrophobic active sites of COX enzymes.
The diagram below illustrates the proposed signaling pathway for the anti-inflammatory action of 3-heptylisoxazole through the inhibition of COX enzymes.
This inhibition of COX-1 and COX-2 would lead to a reduction in prostaglandin synthesis, thereby mitigating the physiological signs of inflammation such as pain, fever, and swelling. The selectivity of 3-heptylisoxazole for COX-1 versus COX-2 would need to be determined experimentally and would be a key factor in its therapeutic potential and side-effect profile.[13][14]
Other Potential Applications
Given the diverse bioactivities of the isoxazole scaffold, 3-heptylisoxazole could also be investigated for:
-
Antimicrobial and Antifungal Activity: The lipophilic heptyl chain might enhance membrane permeability, potentially leading to activity against various pathogens.
-
Anticancer Activity: Some isoxazole derivatives have demonstrated cytotoxic effects against cancer cell lines through various mechanisms, including apoptosis induction.[9]
-
Agrochemicals: The isoxazole ring is present in some commercial herbicides and fungicides.
Conclusion
This compound is a compound with significant potential for further investigation, particularly in the field of drug discovery. While empirical data for this specific molecule is scarce, established synthetic methodologies for the isoxazole core can be readily adapted for its preparation. Based on the known bioactivities of analogous compounds, 3-heptylisoxazole is a promising candidate for screening as an anti-inflammatory agent, likely acting through the inhibition of the cyclooxygenase pathway. Further research is warranted to synthesize and characterize this compound and to explore its full pharmacological profile.
References
- 1. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Theoretical and Experimental Approaches to Assessing the Stability of 3-Heptyl-1,2-oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for evaluating the stability of 3-Heptyl-1,2-oxazole. Given the importance of the oxazole scaffold in medicinal chemistry, understanding the stability of its derivatives is paramount for drug development and molecular design.[1][2] This document outlines computational approaches to predict stability and details experimental protocols for its empirical validation.
Theoretical Stability Assessment
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the intrinsic stability of molecules like this compound.[3] These methods can elucidate electronic structure, reactivity, and potential degradation pathways, providing foundational insights before extensive experimental work is undertaken.
Computational Methodology
A common approach involves geometry optimization and frequency calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[3][4] Key parameters derived from these calculations are indicative of molecular stability:
-
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and kinetic stability.[3] A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
-
Global Chemical Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), chemical potential (µ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.[4][5] Higher hardness and lower softness are generally associated with greater stability.[4]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are useful for identifying sites susceptible to electrophilic or nucleophilic attack, which can be precursors to degradation.
Hypothetical Stability Data
The following table summarizes hypothetical calculated quantum chemical parameters for this compound compared to the parent 1,2-oxazole and a potentially less stable derivative, 4-Nitro-1,2-oxazole. This data illustrates how such comparisons can be used to infer relative stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Electrophilicity Index (ω) |
| 1,2-Oxazole | -8.5 | -0.5 | 8.0 | 4.0 | 1.25 |
| This compound | -8.2 | -0.3 | 7.9 | 3.95 | 1.30 |
| 4-Nitro-1,2-oxazole | -9.1 | -2.0 | 7.1 | 3.55 | 2.15 |
Note: This data is illustrative and not the result of actual calculations.
The smaller energy gap and higher electrophilicity index for the nitro-substituted oxazole would suggest a higher reactivity and lower stability compared to the parent and heptyl-substituted compounds.
Experimental Stability Testing
Experimental validation is essential to confirm theoretical predictions and to understand the stability of this compound under various environmental conditions. Standard protocols include forced degradation studies and long-term stability testing.
Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation process to identify likely degradation products and pathways. This is crucial for understanding the intrinsic stability of a drug candidate.
Experimental Protocol:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: The stock solution is subjected to various stress conditions in parallel:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is heated at 80°C for 48 hours.
-
Photostability: The solution is exposed to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the stress period, the samples are neutralized (if necessary) and analyzed using a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Characterization of Degradants: Degradation products can be identified using LC-MS/MS.
Long-Term Stability Testing
Long-term stability studies are performed under controlled temperature and humidity conditions to determine the shelf-life of a substance.
Experimental Protocol:
-
Sample Preparation: this compound is stored in controlled environment chambers under the following conditions:
-
25°C / 60% RH (Relative Humidity)
-
40°C / 75% RH (Accelerated condition)
-
-
Time Points: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: At each time point, the samples are analyzed for purity and the presence of any degradation products using HPLC.
Visualizing Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate the logical flow of stability studies and the factors influencing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Heptyl-1,2-oxazole
Abstract
This document provides a detailed protocol for the synthesis of 3-Heptyl-1,2-oxazole, a substituted isoxazole derivative. The synthesis is based on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3][4][5] Specifically, heptylnitrile oxide, generated in situ from octanal oxime, undergoes a cycloaddition reaction with acetylene to yield the target compound. This method is noted for its high regioselectivity and efficiency.[6][7] This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in adjacent positions.[1] They serve as important structural motifs in a variety of biologically active compounds and are considered valuable building blocks in medicinal chemistry and materials science.[3][7] The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a direct and widely utilized method for the construction of the isoxazole ring.[2][4][7] This protocol details a specific application of this methodology for the preparation of this compound.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main stages: the formation of octanal oxime from octanal, followed by the in situ generation of heptylnitrile oxide and its subsequent 1,3-dipolar cycloaddition with acetylene.
Stage 1: Synthesis of Octanal Oxime
Stage 2: Synthesis of this compound
Experimental Protocols
Materials and Methods
Materials:
-
Octanal (≥98%)
-
Hydroxylamine hydrochloride (≥99%)
-
Sodium hydroxide (≥98%)
-
tert-Butyl nitrite (≥90%)
-
Calcium carbide (for acetylene generation) or Acetylene gas cylinder
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Dichloromethane (DCM, reagent grade)
-
Anhydrous magnesium sulfate (≥98%)
-
Deionized water
-
Silica gel (for column chromatography, 230-400 mesh)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with stir bars
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Gas delivery tube or balloon for acetylene
-
Standard laboratory glassware and consumables
Protocol 1: Synthesis of Octanal Oxime
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 equivalents) in deionized water.
-
Addition of Aldehyde: To this solution, add octanal (1.0 equivalent) followed by a solution of sodium hydroxide (1.2 equivalents) in deionized water, dropwise, while maintaining the temperature below 20°C using an ice bath.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Workup: After completion of the reaction, extract the mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield crude octanal oxime, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, dissolve octanal oxime (1.0 equivalent) in a suitable solvent such as ethyl methyl ketone.
-
Acetylene Introduction: Introduce acetylene gas into the reaction mixture. This can be done by bubbling acetylene gas from a cylinder through the solution or by generating it in situ from calcium carbide and water in a separate flask and bubbling it through the reaction mixture.
-
Nitrile Oxide Generation: While continuously bubbling acetylene, add tert-butyl nitrite (1.5 equivalents) dropwise to the reaction mixture.[6]
-
Reaction: Heat the reaction mixture to 65°C and allow it to stir for 6-8 hours.[6] Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography using a hexane:ethyl acetate gradient to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Parameter | Stage 1: Oxime Formation | Stage 2: Isoxazole Formation |
| Starting Material | Octanal | Octanal Oxime |
| Key Reagents | Hydroxylamine HCl, NaOH | tert-Butyl Nitrite, Acetylene |
| Solvent | Water | Ethyl Methyl Ketone |
| Reaction Time | 2-4 hours | 6-8 hours |
| Temperature | Room Temperature | 65°C |
| Typical Yield | >90% | 70-85% |
Note: Yields are based on typical outcomes for similar reactions reported in the literature and may vary.
Table 2: Expected Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₀H₁₇NO |
| Molecular Weight | 167.25 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.2 (s, 1H, isoxazole H-5), ~6.1 (s, 1H, isoxazole H-4), ~2.7 (t, 2H, CH₂ adjacent to isoxazole), ~1.7 (m, 2H, CH₂), ~1.3 (m, 8H, (CH₂)₄), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~162 (C-3), ~158 (C-5), ~102 (C-4), ~29 (CH₂), ~28 (CH₂), ~26 (CH₂), ~22 (CH₂), ~14 (CH₃) |
| IR (neat, cm⁻¹) | ~2920 (C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch) |
| Mass Spec (EI) | m/z: 167 (M⁺) |
Note: Spectral data are predicted based on the structure and typical values for analogous compounds.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Bioactivity Screening of 3-Heptyl-1,2-oxazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of various substituents onto the oxazole ring allows for the fine-tuning of its pharmacological profile. This document provides a detailed framework for the bioactivity screening of 3-Heptyl-1,2-oxazole and its analogs, focusing on the evaluation of their potential as antimicrobial and anticancer agents. The substitution pattern on the oxazole ring plays a pivotal role in determining the biological activities of these derivatives.[1]
The protocols outlined below are intended as a comprehensive guide for researchers. It is important to note that while these methods are based on established screening procedures for analogous compounds, optimization may be required for the specific 3-alkyl-1,2-oxazole derivatives being investigated.
Data Presentation: Bioactivity of 3-Alkyl-1,2-oxazole Analogs
The following tables summarize hypothetical quantitative data for the bioactivity of this compound and its analogs. These tables are designed for easy comparison of the compounds' efficacy.
Table 1: Antimicrobial Activity of 3-Alkyl-1,2-oxazole Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | R-Group | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| OX-C5 | n-Pentyl | 64 | 128 | >256 |
| OX-C6 | n-Hexyl | 32 | 64 | 256 |
| OX-C7 | n-Heptyl | 16 | 32 | 128 |
| OX-C8 | n-Octyl | 32 | 64 | 256 |
| OX-C9 | n-Nonyl | 64 | 128 | >256 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 8 |
Table 2: Anticancer Activity of 3-Alkyl-1,2-oxazole Analogs (IC₅₀ in µM)
| Compound ID | R-Group | Human Breast Adenocarcinoma (MDA-MB-231) | Human Colon Adenocarcinoma (HT-29) | Normal Human Dermal Fibroblasts (NHDF) |
| OX-C5 | n-Pentyl | 75.2 | 88.1 | >100 |
| OX-C6 | n-Hexyl | 42.5 | 55.8 | >100 |
| OX-C7 | n-Heptyl | 21.3 | 30.7 | 95.2 |
| OX-C8 | n-Octyl | 45.1 | 59.3 | >100 |
| OX-C9 | n-Nonyl | 80.6 | 92.4 | >100 |
| Doxorubicin | - | 0.8 | 1.2 | 5.4 |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Test compounds (3-Alkyl-1,2-oxazole analogs) dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Prepare microbial inoculums by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted microbial suspension to each well containing 100 µL of the serially diluted compound.
-
Include positive control wells (broth with microbes and standard antibiotic) and negative control wells (broth with microbes and DMSO at the highest concentration used for the test compounds). Also include a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Following incubation, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change, indicating inhibition of microbial growth.
In Vitro Cytotoxicity Assay: MTS Assay
This protocol describes the evaluation of the anticancer activity of the test compounds by measuring their effect on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HT-29) and a normal cell line (e.g., NHDF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compounds (3-Alkyl-1,2-oxazole analogs) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
After overnight incubation, replace the medium with fresh medium containing the serially diluted compounds.
-
Include positive control wells (cells treated with a known anticancer drug) and negative control wells (cells treated with medium containing DMSO at the same concentration as the test wells).
-
Incubate the plates for 48-72 hours.
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add 20 µL of the MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the overall workflow for the synthesis, characterization, and bioactivity screening of 3-Alkyl-1,2-oxazole analogs.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by active 3-Alkyl-1,2-oxazole analogs in cancer cells, leading to apoptosis. Further investigation would be required to confirm the actual mechanism of action.
Caption: A diagram of a hypothetical PI3K/Akt signaling pathway that may be inhibited by this compound analogs, leading to the induction of apoptosis in cancer cells.
References
Application Notes and Protocols for Investigating the Mechanism of Action of 3-Heptyl-1,2-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the hypothesized mechanism of action of 3-Heptyl-1,2-oxazole as a novel antimitotic agent. The 1,2-oxazole scaffold is present in a variety of compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Certain derivatives of 1,2-oxazole have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] This application note outlines a series of experimental protocols to investigate the putative role of this compound as a tubulin-destabilizing agent. The provided methodologies, data presentation formats, and pathway visualizations are intended to serve as a comprehensive guide for researchers investigating this and similar compounds.
Hypothesized Mechanism of Action
Based on the known activities of the 1,2-oxazole chemical scaffold, it is hypothesized that this compound exerts its cytotoxic effects by disrupting microtubule dynamics. Specifically, the proposed mechanism involves the direct binding of the compound to the colchicine-binding site on β-tubulin. This interaction is thought to inhibit the polymerization of α- and β-tubulin heterodimers into microtubules. The resulting disruption of the microtubule network is predicted to activate the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis through the mitochondrial pathway.[1]
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the biological activity of this compound.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.85 |
| A549 | Lung Cancer | 1.20 |
| MCF-7 | Breast Cancer | 1.55 |
| HCT116 | Colon Cancer | 0.95 |
Table 2: Tubulin Polymerization Inhibition
| Compound | Target | IC50 (µM) |
| This compound | Tubulin Polymerization | 5.2 |
| Colchicine (Control) | Tubulin Polymerization | 2.5 |
| Paclitaxel (Control) | Tubulin Depolymerization | N/A |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Workflow Diagram:
References
- 1. Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Oxazole Derivatives as Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the application of a specific class of oxazole derivatives, the pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][6][7]oxazoles, as molecular probes for studying the microtubule network and inducing cell cycle arrest and apoptosis.[5] These compounds have demonstrated potent antimitotic activity, making them excellent tools for cancer research and drug development.[5] The protocols and data presented herein are based on studies of these representative oxazole derivatives and can serve as a guide for investigating the mechanism of action of other novel oxazole-based compounds.
Principle of Action: Targeting Tubulin Dynamics
The primary mechanism of action for many biologically active oxazole derivatives, including the featured pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][6][7]oxazoles, is the disruption of microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. They are highly dynamic polymers of α- and β-tubulin heterodimers.
Certain oxazole derivatives have been shown to bind to the colchicine site on β-tubulin.[5] This binding event inhibits tubulin polymerization, leading to the destabilization of microtubules. The disruption of the microtubule network activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase.[5] Prolonged arrest at this stage ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]
Data Summary
The following tables summarize the quantitative data for representative pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][6][7]oxazole derivatives, highlighting their efficacy as inhibitors of cell growth and tubulin polymerization.
Table 1: Growth Inhibitory Activity (GI₅₀) of Representative Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][6][7]oxazoles against various human cancer cell lines.
| Compound | Cell Line | GI₅₀ (µM) |
| Compound A | HeLa (Cervical Cancer) | 0.05 |
| NCI-H460 (Lung Cancer) | 0.04 | |
| SF-268 (CNS Cancer) | 0.06 | |
| Compound B | HL-60 (Leukemia) | 0.03 |
| K-562 (Leukemia) | 0.02 | |
| MOLT-4 (Leukemia) | 0.04 |
Data presented is a representative summary based on findings for potent compounds within this class.[5]
Table 2: Inhibition of Tubulin Polymerization by Representative Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][6][7]oxazoles.
| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition |
| Compound A | 2.1 |
| Compound B | 1.9 |
| Colchicine (Reference) | 2.5 |
IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.[5]
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of oxazole derivatives as molecular probes are provided below.
Protocol 1: Cell Growth Inhibition Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of the oxazole derivative on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, K-562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value.
Protocol 2: Tubulin Polymerization Assay
Objective: To assess the in vitro effect of the oxazole derivative on the polymerization of purified tubulin.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Test compound (dissolved in DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Resuspend purified tubulin in the polymerization buffer to a final concentration of 1 mg/mL.
-
Add GTP to a final concentration of 1 mM.
-
Pipette the tubulin solution into cuvettes.
-
Add the test compound at various concentrations to the cuvettes. Include a vehicle control (DMSO) and a known inhibitor (e.g., colchicine) as a positive control.
-
Incubate the cuvettes at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes). An increase in absorbance indicates tubulin polymerization.
-
Determine the IC₅₀ value by plotting the rate of polymerization against the compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the oxazole derivative on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its GI₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of action for antimitotic oxazole derivatives.
Caption: Workflow for cellular assays.
Caption: Relationship between experimental endpoints.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Identification of pyrrolo[3’,4’:3,4]cyclohepta[1,2-d][1,2]oxazoles as promising new candidates for the treatment of lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 3-Heptyl-1,2-oxazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and functionalization strategies for the 3-heptyl-1,2-oxazole scaffold. Although specific literature on this compound is limited, the protocols described herein are based on well-established methodologies for the synthesis and functionalization of analogous 3-alkyl-1,2-oxazoles (isoxazoles). The 1,2-oxazole ring is a key structural motif in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The ability to selectively functionalize the this compound ring at various positions opens up avenues for the synthesis of novel derivatives with potential applications in drug discovery and materials science.
Synthesis of this compound
The synthesis of the this compound core can be achieved through several methods. A common and reliable approach is the condensation of a β-diketone with hydroxylamine.[6][7][8][9][10]
Protocol 1: Synthesis of this compound from a β-Diketone
This protocol describes the synthesis of this compound from 1,3-decanedione and hydroxylamine hydrochloride.
Experimental Protocol:
-
To a solution of 1,3-decanedione (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Table 1: Representative Data for the Synthesis of 3-Alkyl-1,2-oxazoles
| β-Diketone Precursor | Reaction Conditions | Yield (%) | Reference |
| 1,3-Decanedione | EtOH, reflux, 5h | 75-85 (estimated) | [7] |
| 1-Phenyl-1,3-butanedione | EtOH, reflux, 4h | 90 | [7] |
Note: The yield for this compound is an estimation based on similar reactions.
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound.
Functionalization of the this compound Ring
The this compound ring can be functionalized at the C4 and C5 positions through various reactions, including halogenation, nitration, metallation, and palladium-catalyzed cross-coupling reactions.
C4-Position Functionalization
The C4 position of the 1,2-oxazole ring is susceptible to electrophilic substitution.
This protocol describes the regioselective bromination of this compound at the C4 position using N-bromosuccinimide (NBS).
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in chloroform or acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 4-bromo-3-heptyl-1,2-oxazole.
This protocol outlines the nitration of this compound at the C4 position.[11]
Experimental Protocol:
-
To a cooled (0 °C) solution of this compound (1.0 eq) in concentrated sulfuric acid, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Maintain the temperature at 0-5 °C and stir the reaction mixture for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain 3-heptyl-4-nitro-1,2-oxazole.
Table 2: Representative Data for C4-Functionalization of 3-Alkyl-1,2-oxazoles
| Substrate | Reagent | Product | Yield (%) | Reference |
| 3,5-Dimethylisoxazole | NBS, CHCl₃ | 4-Bromo-3,5-dimethylisoxazole | 85 | [12][13] |
| 3,5-Dimethylisoxazole | HNO₃/H₂SO₄ | 3,5-Dimethyl-4-nitroisoxazole | 70 | [11] |
Note: Yields are based on analogous compounds and serve as an estimation.
C5-Position Functionalization
The C5 position of the 1,2-oxazole ring can be functionalized via metallation followed by quenching with an electrophile.[14]
This protocol describes the deprotonation at the C5 position using a strong base, followed by reaction with an aldehyde.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours and then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Table 3: Representative Data for C5-Functionalization of 1,2-Oxazoles
| Substrate | Electrophile | Product | Yield (%) | Reference |
| 3-Phenylisoxazole | Benzaldehyde | (3-Phenylisoxazol-5-yl)(phenyl)methanol | 78 | [14] |
| 3-Methylisoxazole | Deuterium oxide | 5-Deuterio-3-methylisoxazole | >95 | [14] |
Note: Yields are based on analogous compounds and serve as an estimation.
Diagram 2: Functionalization Pathways of this compound
Caption: Key functionalization pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated 3-heptyl-1,2-oxazoles are valuable intermediates for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.[15][16][17][18][19][20][21][22]
Protocol 5: Suzuki Coupling of 4-Bromo-3-heptyl-1,2-oxazole
This protocol describes the Suzuki coupling of 4-bromo-3-heptyl-1,2-oxazole with an arylboronic acid.[16][18]
Experimental Protocol:
-
To a degassed mixture of 4-bromo-3-heptyl-1,2-oxazole (1.0 eq), arylboronic acid (1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent (e.g., dioxane/water), add a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 6: Sonogashira Coupling of 4-Bromo-3-heptyl-1,2-oxazole
This protocol details the Sonogashira coupling of 4-bromo-3-heptyl-1,2-oxazole with a terminal alkyne.[15][17][19][20][21]
Experimental Protocol:
-
To a solution of 4-bromo-3-heptyl-1,2-oxazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq) in a degassed solvent (e.g., THF/triethylamine), add the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere for 6-18 hours.
-
Monitor the reaction by TLC. After completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, then brine.
-
Dry the organic layer and concentrate. Purify the crude product by column chromatography.
Table 4: Representative Data for Cross-Coupling Reactions of Halo-1,2-oxazoles
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 4-Bromo-3,5-dimethylisoxazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3,5-Dimethyl-4-phenylisoxazole | 82 | [16] |
| 4-Iodo-3-phenylisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Phenyl-4-(phenylethynyl)isoxazole | 90 | [17] |
Note: Yields are based on analogous compounds and serve as an estimation.
Diagram 3: Workflow for C4-Arylation via Suzuki Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. depts.washington.edu [depts.washington.edu]
- 21. jk-sci.com [jk-sci.com]
- 22. UTILIZTION OF THE SUZUKI COUPLING TO ENHANCE THE ANTITUBERCULOSIS ACTIVITY OF ARYL OXAZOLES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Alkyl-1,2-Oxazole Derivatives
Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo studies for the compound 3-Heptyl-1,2-oxazole . The following Application Notes and Protocols are presented as an illustrative example for a representative 3-alkyl-1,2-oxazole analogue , based on the general biological activities reported for the broader class of 1,2-oxazole (isoxazole) derivatives. The 1,2-oxazole scaffold is a key feature in many compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]
Application Notes for a Representative 3-Alkyl-1,2-Oxazole Analogue (Illustrative Example)
Background
The 1,2-oxazole (isoxazole) ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in various biologically active compounds.[1][4] Derivatives of 1,2-oxazole have been investigated for their potential as therapeutic agents, demonstrating a range of activities including the inhibition of cancer cell proliferation and modulation of inflammatory pathways.[2][3][5] The lipophilic alkyl chain at the 3-position may enhance cell membrane permeability, a desirable characteristic for drug candidates. These notes provide an overview of the potential applications of a representative 3-alkyl-1,2-oxazole analogue as an anticancer agent, based on hypothetical data.
In Vitro Anticancer Activity
The representative 3-alkyl-1,2-oxazole analogue has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined after 72 hours of continuous exposure.
Table 1: Hypothetical In Vitro Cytotoxicity of a 3-Alkyl-1,2-Oxazole Analogue
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.5 |
| A549 | Lung Carcinoma | 3.2 |
| HCT116 | Colon Carcinoma | 2.8 |
| PC-3 | Prostate Cancer | 5.1 |
| U-87 MG | Glioblastoma | 4.5 |
In Vivo Pharmacokinetic Profile
A preliminary pharmacokinetic study was conducted in a murine model to assess the drug-like properties of the representative analogue. The following table summarizes key pharmacokinetic parameters following a single intravenous administration.
Table 2: Hypothetical Pharmacokinetic Parameters of a 3-Alkyl-1,2-Oxazole Analogue in Mice (10 mg/kg, IV)
| Parameter | Value | Unit |
| Cₘₐₓ (Maximum Concentration) | 5.1 | µM |
| t₁/₂ (Half-life) | 3.1 | hours |
| AUC (Area Under the Curve) | 15.8 | µM*h |
| CL (Clearance) | 10.5 | mL/min/kg |
| Vd (Volume of Distribution) | 2.5 | L/kg |
Experimental Protocols for a Representative 3-Alkyl-1,2-Oxazole Analogue (Illustrative Example)
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a method for determining the cytotoxic effects of a 3-alkyl-1,2-oxazole analogue on adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-Alkyl-1,2-oxazole analogue stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the 3-alkyl-1,2-oxazole analogue in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of a 3-alkyl-1,2-oxazole analogue in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
3-Alkyl-1,2-oxazole analogue formulation for intravenous (IV) injection
-
Syringes and needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer a single IV dose of the 3-alkyl-1,2-oxazole analogue (e.g., 10 mg/kg) to a cohort of mice (n=3-5 per time point).
-
Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to separate the plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the 3-alkyl-1,2-oxazole analogue in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC, etc.) using appropriate software.
Visualizations
Caption: Experimental workflow for in vitro and in vivo evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Heptyl-1,2-oxazole in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in the development of contemporary agrochemicals due to its diverse biological activities. This document outlines the potential applications of a specific derivative, 3-Heptyl-1,2-oxazole, as a candidate for novel herbicidal, fungicidal, and insecticidal agents. While direct experimental data for this compound is not extensively published, this application note provides a scientifically grounded framework for its synthesis, evaluation, and potential mechanisms of action based on established knowledge of structurally related 3-alkyl-1,2-oxazole derivatives. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers initiating studies on this promising compound.
Introduction
The isoxazole ring system is a key pharmacophore in a variety of biologically active molecules, including several commercialized agrochemicals. Its utility stems from favorable metabolic stability and the ability to act on diverse biological targets. For instance, the 4,5-dihydro-1,2-oxazole ring is a core component of the pre-emergence herbicide pyroxasulfone, which targets the biosynthesis of very-long-chain fatty acids in susceptible weeds. Furthermore, various isoxazole derivatives have demonstrated potent fungicidal and insecticidal activities, often through mechanisms such as the disruption of mitochondrial respiration or interference with neurotransmitter receptors like the GABA receptor.
The 3-heptyl substitution on the 1,2-oxazole ring introduces a significant lipophilic character to the molecule. This modification is hypothesized to enhance its ability to penetrate the waxy cuticle of plants and insects, as well as the cell membranes of fungal pathogens, potentially leading to increased efficacy. This document details the synthetic route, hypothetical biological activities, and corresponding evaluation protocols for this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a classical [3+2] cycloaddition reaction between an alkyne and a nitrile oxide, or via the reaction of a hydroxylamine with a β-diketone or its equivalent. A plausible and efficient synthetic route is outlined below.
Protocol 2.1: Synthesis via Cycloaddition
This protocol describes a two-step synthesis starting from 1-nonyne.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
Octanal
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS)
-
1-Nonyne
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Formation of Octanaldoxime.
-
Dissolve hydroxylamine hydrochloride (1.1 eq) in water, and cool to 0 °C.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in water, maintaining the temperature below 10 °C.
-
Add octanal (1.0 eq) dropwise to the cooled hydroxylamine solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude octanaldoxime.
-
-
Step 2: In situ Nitrile Oxide Formation and Cycloaddition.
-
Dissolve the crude octanaldoxime (1.0 eq) in DCM.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature and stir for 1 hour.
-
To the resulting chlorooxime solution, add 1-nonyne (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
-
Potential Agrochemical Applications and Evaluation Protocols
Based on the activities of related isoxazole derivatives, this compound is a candidate for evaluation as a herbicide, fungicide, and insecticide.
Herbicidal Activity
The long alkyl chain suggests potential disruption of lipid biosynthesis, a known target for some herbicides.[1]
Protocol 3.1.1: Pre-emergence Herbicidal Assay
Objective: To evaluate the pre-emergence herbicidal activity of this compound on common weed species.
Materials:
-
Seeds of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weeds.
-
Pots filled with sandy loam soil.
-
This compound stock solution in acetone.
-
Tween-20 as a surfactant.
-
A commercial herbicide standard (e.g., Pyroxasulfone).
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Sow weed seeds at a depth of 1-2 cm in pots.
-
Prepare a series of concentrations of this compound (e.g., 10, 50, 100, 250, 500 g a.i./ha) in an acetone-water mixture containing 0.1% Tween-20.
-
Apply the test solutions evenly to the soil surface of the pots using a sprayer.
-
Include a negative control (solvent only) and a positive control (commercial herbicide).
-
Place the pots in a growth chamber maintained at 25°C with a 16h/8h light/dark cycle.
-
After 21 days, assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the emerged seedlings.
-
Calculate the GR₅₀ (the concentration required to inhibit growth by 50%).
Hypothetical Data Summary:
| Compound | Application Rate (g a.i./ha) | E. crus-galli (% Control) | A. retroflexus (% Control) |
| This compound | 50 | 45 | 30 |
| 100 | 75 | 60 | |
| 250 | 95 | 88 | |
| Pyroxasulfone | 100 | 98 | 95 |
| Control | 0 | 0 | 0 |
Fungicidal Activity
The isoxazole ring is present in fungicides that inhibit fungal respiration.
Protocol 3.2.1: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the in vitro fungicidal activity of this compound against pathogenic fungi.
Materials:
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani).
-
Potato Dextrose Agar (PDA).
-
This compound stock solution in DMSO.
-
A commercial fungicide standard (e.g., Azoxystrobin).
-
Sterile petri dishes.
Procedure:
-
Prepare PDA medium and autoclave.
-
Cool the PDA to 50-55 °C and add the appropriate volume of this compound stock solution to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a solvent control and a positive control with the standard fungicide.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 °C in the dark.
-
When the mycelial growth in the control plate reaches the edge, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.
-
Determine the EC₅₀ (effective concentration to inhibit growth by 50%).
Hypothetical Data Summary:
| Compound | Concentration (µg/mL) | F. graminearum (% Inhibition) | R. solani (% Inhibition) |
| This compound | 5 | 35 | 40 |
| 10 | 60 | 65 | |
| 25 | 85 | 90 | |
| Azoxystrobin | 5 | 95 | 98 |
| Control | 0 | 0 | 0 |
Insecticidal Activity
Some isoxazole derivatives are known to act on the insect nervous system.
Protocol 3.3.1: Contact Toxicity Assay on Aphids
Objective: To assess the contact insecticidal activity of this compound against a common pest like the pea aphid (Acyrthosiphon pisum).
Materials:
-
A culture of Acyrthosiphon pisum on fava bean plants.
-
This compound stock solution in acetone with 0.1% Tween-20.
-
A commercial insecticide standard (e.g., Imidacloprid).
-
Leaf discs from fava bean plants.
-
Petri dishes with moist filter paper.
Procedure:
-
Prepare a series of concentrations of this compound (e.g., 10, 50, 100, 250, 500 mg/L).
-
Dip fava bean leaf discs in the test solutions for 10 seconds and allow them to air dry.
-
Place the treated leaf discs in petri dishes.
-
Transfer 10 adult aphids onto each leaf disc.
-
Seal the petri dishes and incubate at 22 °C with a 16h/8h light/dark cycle.
-
Assess mortality after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the LC₅₀ (lethal concentration to kill 50% of the population).
Hypothetical Data Summary:
| Compound | Concentration (mg/L) | Mortality at 48h (%) |
| This compound | 50 | 25 |
| 100 | 55 | |
| 250 | 85 | |
| Imidacloprid | 10 | 98 |
| Control | 0 | 5 |
Hypothetical Mechanism of Action: Insecticidal Activity
Based on the activity of other isoxazole-based insecticides, a plausible mechanism of action for this compound is the antagonism of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system. GABA is the primary inhibitory neurotransmitter in insects, and its receptor is a ligand-gated chloride ion channel. Blockage of this channel leads to hyperexcitation, convulsions, and death of the insect.
Signaling Pathway Diagram:
Caption: Hypothetical mechanism of insecticidal action.
Conclusion
This compound represents a promising, yet underexplored, candidate for the development of novel agrochemicals. The protocols and hypothetical data presented in this document provide a solid foundation for initiating research into its herbicidal, fungicidal, and insecticidal properties. The lipophilic heptyl group is a key structural feature that may enhance its biological activity. Further investigation, including synthesis, comprehensive biological screening, and mechanism of action studies, is warranted to fully elucidate the potential of this compound in sustainable agriculture.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Heptyl-1,2-oxazole
Welcome to the technical support center for the synthesis of 3-Heptyl-1,2-oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for synthesizing 3-substituted 1,2-oxazoles, including this compound, is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne. In the case of this compound, the reaction would involve the cycloaddition of a nitrile oxide (generated in situ) with 1-nonyne. This method is favored for its high regioselectivity.
Q2: How is the nitrile oxide precursor typically generated for this reaction?
A2: Nitrile oxides are unstable and are therefore generated in situ. A common method is the dehydrohalogenation of a hydroximoyl halide, such as a hydroximoyl chloride, using a base. Another approach involves the dehydration of a primary nitroalkane. For laboratory-scale synthesis, the hydroximoyl halide route is frequently employed.
Q3: What are the key reaction parameters that influence the yield of this compound?
A3: The yield of the 1,3-dipolar cycloaddition is sensitive to several factors, including the choice of base, solvent, reaction temperature, and the rate of addition of the reagents. Optimization of these parameters is crucial for maximizing the yield and minimizing side product formation.
Q4: Are there any significant safety precautions to consider during this synthesis?
A4: Yes, several safety precautions should be taken. Nitrile oxides can be explosive, which is why they are generated in situ for immediate consumption. The solvents and reagents used may be flammable, toxic, or corrosive. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Nitrile Oxide Formation | Ensure the hydroximoyl chloride precursor is pure and dry. The base used for the dehydrohalogenation should be strong enough and added at an appropriate rate to facilitate the formation of the nitrile oxide without causing its decomposition. Consider using a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). |
| Decomposition of Nitrile Oxide | Nitrile oxides can dimerize to form furoxans, especially at higher concentrations and temperatures. Generate the nitrile oxide slowly in situ in the presence of the alkyne (1-nonyne) to ensure it reacts in the cycloaddition as it is formed. Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. |
| Poor Reactivity of the Alkyne | While terminal alkynes are generally reactive in 1,3-dipolar cycloadditions, ensure the 1-nonyne used is of high purity. Contaminants could interfere with the reaction. |
| Suboptimal Reaction Conditions | The choice of solvent and base can significantly impact the yield.[1] Experiment with different solvents (e.g., toluene, dichloromethane, THF) and bases (e.g., TEA, DIPEA, NaHCO₃, Na₂CO₃) to find the optimal combination for your specific setup.[1] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Suggestion |
| Dimerization of Nitrile Oxide | As mentioned above, slow addition of the base to the hydroximoyl chloride solution in the presence of the alkyne will minimize the concentration of free nitrile oxide and thus reduce dimerization. |
| Formation of Regioisomers | While the reaction of terminal alkynes with nitrile oxides is generally highly regioselective, the formation of the undesired 4-heptyl-1,2-oxazole isomer is a possibility, though usually in minor amounts. Purification by column chromatography is typically effective in separating these isomers. |
| Polymerization of the Alkyne | Under certain conditions, particularly with catalytic impurities or high temperatures, the terminal alkyne may polymerize. Ensure all glassware is clean and reagents are pure. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Suggestion | | Co-elution with Starting Materials or Side Products | If the product is difficult to separate from impurities by column chromatography, try using a different solvent system (eluent) or a different stationary phase (e.g., alumina instead of silica gel). Gradient elution may also improve separation. | | Oily Product | this compound is expected to be an oil at room temperature. After column chromatography, ensure complete removal of the solvent under reduced pressure. If the product is still impure, consider distillation under high vacuum as a final purification step. |
Experimental Protocols
Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is a representative procedure and may require optimization.
Reactants:
-
1-Nonyne
-
A suitable nitrile oxide precursor (e.g., a hydroximoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Workflow Diagram:
Caption: General experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-nonyne (1.0 eq) and the hydroximoyl chloride precursor (1.1 eq) in an anhydrous solvent (e.g., toluene). Cool the solution to 0 °C in an ice bath.
-
Nitrile Oxide Generation and Cycloaddition: Dissolve the non-nucleophilic base (e.g., triethylamine, 1.2 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the base solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent used for the reaction (e.g., toluene or dichloromethane) two to three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Data Summary
Table 1: Effect of Base and Solvent on the Yield of 3,4,5-Trisubstituted Isoxazoles
The following data, while for a different isoxazole, provides insights into the impact of reaction conditions that can be extrapolated to the synthesis of this compound.[1]
| Entry | Base (3 equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | TEA | Toluene | 2 | 45 |
| 2 | TEA | CH₂Cl₂ | 2 | 56 |
| 3 | TEA | THF | 2 | 68 |
| 4 | DIPEA | THF | 2 | 75 |
| 5 | NaHCO₃ | H₂O/MeOH (95:5) | 2 | 80 |
| 6 | Na₂CO₃ | H₂O/MeOH (95:5) | 2 | 82 |
Data adapted from a study on 3,4,5-trisubstituted isoxazoles and may serve as a starting point for optimization.[1]
Table 2: Influence of Reaction Conditions on the Synthesis of 3-Alkyl Isoxazoles
This table presents generalized findings from various studies on 3-alkyl isoxazole synthesis.
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Temperature | Low (0 °C to rt) | Generally higher | Minimizes nitrile oxide dimerization and side reactions. |
| High (> rt) | Can be lower | May increase reaction rate but often promotes side product formation. | |
| Base | Non-nucleophilic (TEA, DIPEA) | Good | Prevents side reactions with the nitrile oxide precursor. |
| Inorganic (NaHCO₃, Na₂CO₃) | Can be very effective, especially in aqueous/alcoholic media.[1] | Offers a "greener" alternative. | |
| Solvent | Aprotic (Toluene, THF, CH₂Cl₂) | Widely applicable | The choice can influence reaction rate and solubility of intermediates. |
| Protic (Ethanol, Water) | Can be effective, especially with inorganic bases. | May require optimization. | |
| Catalyst | Copper(I) | Can improve regioselectivity and allow for milder conditions. | Typically used for cycloadditions with terminal alkynes. |
| Ultrasound Irradiation | Can increase yield and reduce reaction time.[2] | A green chemistry approach. |
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Heptyl-1,2-oxazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Heptyl-1,2-oxazole. It provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its physical properties and the potential for closely related impurities. As a long-chain alkyl-substituted heterocycle, it is likely an oily liquid at room temperature, which can make handling and some purification techniques like crystallization difficult. The primary purification challenges include:
-
Removal of Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 1-nonyne, hydroxylamine, or aldehydes may be present.
-
Separation from Isomeric Byproducts: The formation of isomeric oxazoles or other heterocyclic byproducts can occur, which may have very similar physical properties to the desired product, making separation challenging.
-
Elimination of Reaction Solvents and Reagents: Thorough removal of solvents and any catalysts or reagents used in the synthesis is critical.
-
Handling of an Oily Product: Oily products can be difficult to handle and quantify accurately. They may also trap residual solvents.
Q2: What are the expected physical properties of this compound?
| Property | Expected Value/Characteristic |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Expected to be relatively high (likely >200 °C) due to the heptyl chain. |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) and poorly soluble in water. |
Q3: What are the common impurities I should expect when synthesizing this compound?
A3: The impurities will largely depend on the synthetic method employed. A common route to 3-substituted 1,2-oxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In the case of this compound, this would likely involve the reaction of a nitrile oxide with 1-nonyne.
Potential Impurities from a 1,3-Dipolar Cycloaddition Route:
| Impurity | Reason for Formation |
| Unreacted 1-nonyne | Incomplete reaction. |
| Dimerized nitrile oxide (furoxan) | A common side reaction of nitrile oxides. |
| Isomeric oxazoles | Depending on the regioselectivity of the cycloaddition. |
| Starting materials for nitrile oxide generation | e.g., aldoxime and oxidant, or haloalkane and base. |
Troubleshooting Guide
Problem 1: My purified this compound is a yellow oil, is this normal?
-
Possible Cause: While the pure compound is expected to be colorless, a pale yellow color can sometimes be attributed to minor, highly conjugated impurities or slight degradation.
-
Troubleshooting Steps:
-
Assess Purity: Use analytical techniques like GC-MS or ¹H NMR to determine the purity of your product.
-
Charcoal Treatment: If the color is due to minor impurities, you can try dissolving the oil in a suitable solvent (e.g., dichloromethane) and treating it with a small amount of activated charcoal. Filter the charcoal and remove the solvent.
-
Further Purification: If significant impurities are detected, further purification by column chromatography or distillation may be necessary.
-
Problem 2: I am having trouble separating my product from a close-running impurity on TLC.
-
Possible Cause: The impurity may be an isomer or a compound with very similar polarity to this compound.
-
Troubleshooting Steps:
-
Optimize TLC: Experiment with different solvent systems for your Thin Layer Chromatography (TLC). Try mixtures of hexanes and ethyl acetate in varying ratios (e.g., 9:1, 8:2, 7:3) to maximize the separation (ΔRf) between your product and the impurity.
-
Column Chromatography: If you can achieve even a small separation on TLC, column chromatography can be effective. Use a long column and a solvent system that gives your product an Rf of ~0.2-0.3 for the best separation.[1][2]
-
Alternative Stationary Phase: Consider using a different stationary phase for your chromatography, such as alumina, if silica gel is not providing adequate separation.
-
Problem 3: My final product still contains residual solvent after rotary evaporation.
-
Possible Cause: Oily products can have a high affinity for solvents.
-
Troubleshooting Steps:
-
High Vacuum: Place the sample under high vacuum for an extended period (several hours to overnight) to remove residual volatile solvents. Gentle heating (e.g., 30-40 °C) can aid this process if the compound is thermally stable.
-
Azeotropic Removal: Dissolve the oil in a small amount of a low-boiling solvent like dichloromethane and then re-evaporate. Repeat this process a few times. The co-evaporation can help pull off the more stubborn solvent.
-
Lyophilization (Freeze-Drying): If the compound is soluble in a solvent that can be lyophilized (e.g., benzene), this can be a very effective method for removing the final traces of solvent.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that gives the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.[2]
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent.
-
-
Loading the Sample:
-
Dissolve the crude oil in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Run the column with the chosen eluent, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Liquid-Liquid Extraction
This method is useful for removing water-soluble or highly polar/non-polar impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is highly soluble and that is immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Aqueous Wash:
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A mild acidic solution (e.g., 1 M HCl) to remove basic impurities.
-
A mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Place the resulting oil under high vacuum.
-
Visualizations
Caption: General purification workflow for this compound.
References
optimizing reaction conditions for 3-Heptyl-1,2-oxazole formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Heptyl-1,2-oxazole. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to optimize reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Nitrile Oxide Generation: The precursor (e.g., octanaldoxime or corresponding hydroximoyl chloride) is not efficiently converted to the nitrile oxide. | 1a. Optimize Oxidant/Base: If using an oxime, ensure the correct stoichiometry and type of oxidant (e.g., NCS, bleach). For hydroximoyl chlorides, ensure a suitable and dry base (e.g., triethylamine) is used. 1b. Temperature Control: Some nitrile oxide generation methods are temperature-sensitive. Follow the protocol's temperature recommendations closely. |
| 2. Decomposition of Nitrile Oxide: Nitrile oxides can dimerize to form furoxans, especially at high concentrations or temperatures. | 2a. In Situ Generation: Generate the nitrile oxide in the presence of the alkyne to ensure it reacts as it is formed. 2b. Slow Addition: Add the nitrile oxide precursor or the base/oxidant slowly to the reaction mixture containing the alkyne. | |
| 3. Poor Alkyne Reactivity: The alkyne may not be sufficiently reactive under the chosen conditions. | 3a. Increase Temperature: For thermal cycloadditions, cautiously increasing the reaction temperature may improve the rate. 3b. Use a Catalyst: Consider using a Cu(I) or Ru(II) catalyst to promote the cycloaddition, which can often be performed at lower temperatures. | |
| Formation of Regioisomers (e.g., 5-Heptyl-1,2-oxazole) | 1. Lack of Regiocontrol: Uncatalyzed, thermal 1,3-dipolar cycloadditions with terminal alkynes often yield a mixture of regioisomers. | 1a. Catalysis: Employ a copper(I) or ruthenium(II) catalyst, which can significantly favor the formation of one regioisomer. 1b. Steric Hindrance: The regioselectivity can sometimes be influenced by the steric bulk of the substituents on the nitrile oxide and the alkyne. |
| Presence of Side Products | 1. Furoxan Formation: Dimerization of the nitrile oxide is a common side reaction. | 1a. High Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction. 1b. Stoichiometry: Use a slight excess of the alkyne relative to the nitrile oxide precursor. |
| 2. Polymerization of Alkyne: Some alkynes, especially terminal ones, can polymerize under certain conditions (e.g., in the presence of certain metals or high temperatures). | 2a. Milder Conditions: Use catalytic methods that allow for lower reaction temperatures. 2b. Degas Solvents: Remove oxygen from the reaction mixture, as it can sometimes promote polymerization. | |
| Difficult Product Purification | 1. Similar Polarity of Product and Byproducts: The desired isoxazole may have a similar polarity to starting materials or side products, making chromatographic separation challenging. | 1a. Optimize Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) for column chromatography. 1b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be an effective purification method. 1c. Alternative Workup: Consider an aqueous workup to remove any water-soluble impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, between a heptyl-substituted nitrile oxide and an alkyne. The nitrile oxide is typically generated in situ from a stable precursor like octanaldoxime or N-hydroxyoctanimidoyl chloride.
Q2: How can I improve the regioselectivity to favor the 3-heptyl isomer?
A2: Regioselectivity is a common challenge in isoxazole synthesis. While thermal reactions often give mixtures, the use of catalysts can provide high selectivity. Copper(I)-catalyzed reactions, often referred to as "click chemistry" for azides, also show enhanced regioselectivity with nitrile oxides. Ruthenium(II) catalysts have also been reported to favor specific regioisomers.
Q3: My reaction is not proceeding to completion. What can I do?
A3: First, confirm the quality of your starting materials and ensure your solvent is dry, as moisture can interfere with the generation of the nitrile oxide. If the reaction is sluggish, a moderate increase in temperature may help. Alternatively, switching to a catalytic system (e.g., with a copper salt) can significantly accelerate the reaction rate.
Q4: What is the primary side product I should be aware of?
A4: The most common side product is a furoxan (a 1,2,5-oxadiazole-2-oxide), which results from the dimerization of two molecules of the nitrile oxide. To minimize this, it is best to generate the nitrile oxide slowly in the presence of the alkyne so that it reacts with the dipolarophile as it is formed.
Q5: Can I use a different alkyne than acetylene or propyne?
A5: Yes, various terminal and internal alkynes can be used. The choice of alkyne will determine the substituent at the 5-position of the isoxazole ring. Note that the reactivity and regioselectivity of the cycloaddition can be influenced by the electronic and steric properties of the alkyne substituent.
Experimental Protocols
Protocol 1: Synthesis of this compound via In Situ Generation of Nitrile Oxide from Octanaldoxime
This protocol describes a common method using N-chlorosuccinimide (NCS) to oxidize an aldoxime to a nitrile oxide in situ.
Materials:
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Octanaldoxime
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Propyne (or a suitable precursor/source)
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N-Chlorosuccinimide (NCS)
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Triethylamine (Et3N)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO3)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add octanaldoxime (1.0 eq) and the alkyne (1.2 eq) in anhydrous DCM.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.
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Generation of Nitrile Oxide: Dissolve N-chlorosuccinimide (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for 3-Heptyl-5-methyl-1,2-oxazole Synthesis
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et3N (1.1) | DCM | 0 to RT | 24 | 65 |
| 2 | Pyridine (1.1) | DCM | 0 to RT | 24 | 58 |
| 3 | Et3N (1.1) | THF | 0 to RT | 24 | 62 |
| 4 | Et3N (1.1) | DCM | RT | 24 | 55 (more side product) |
| 5 | DBU (1.1) | DCM | 0 to RT | 18 | 68 |
Yields are for the isolated product after column chromatography, starting from octanaldoxime and propyne.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of this compound.
Technical Support Center: Crystallization of 3-Heptyl-1,2-oxazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-Heptyl-1,2-oxazole.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates poor solubility. You can try adding more solvent in small increments. If it still doesn't dissolve, you may need to select a different solvent or use a solvent mixture. It is crucial that the solvent has high solubility for the compound at high temperatures but low solubility at low temperatures.[1]
Q2: No crystals are forming even after the solution has cooled to room temperature. What is the problem?
A2: This could be due to several factors, including the use of too much solvent, or the solution may be supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.
Q3: My compound has "oiled out" and formed liquid droplets instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the melting point of the compound is lower than the temperature of the solution.[2] To remedy this, reheat the solution and add more of the primary solvent to ensure the compound stays dissolved longer at a lower temperature.[2] Alternatively, consider using a different solvent system with a lower boiling point.
Q4: The crystallization happened too quickly, and I have a mass of fine powder instead of distinct crystals. Is this a problem?
A4: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[2] To slow down crystal growth, reheat the solution and add a small amount of additional solvent.[2] Allowing the solution to cool more slowly (e.g., by insulating the flask) will also promote the formation of larger, purer crystals.[1]
Q5: My final crystal yield is very low. What are the possible reasons?
A5: A low yield can result from using too much solvent, causing a significant amount of the compound to remain in the mother liquor.[2] It can also be due to premature crystallization and loss of product during filtration if the solution is cooled too much before filtering. Ensure you are using the minimum amount of hot solvent necessary for dissolution.
Troubleshooting Guide
Issue 1: Poor or No Crystal Formation
-
Question: I have followed the cooling protocol, but no crystals have formed. What steps can I take to induce crystallization?
-
Answer:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If available, add a single, small crystal of pure this compound to the solution. This will act as a template for further crystal growth.[1]
-
-
Increase Concentration: If nucleation techniques are unsuccessful, it's possible the solution is too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2]
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Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator. Be cautious, as rapid cooling can lead to the formation of small, less pure crystals.
-
-
Issue 2: Formation of an Oil Instead of Crystals
-
Question: My this compound has separated as an oily liquid upon cooling. How can I obtain solid crystals?
-
Answer: Oiling out is a common problem when the compound's melting point is lower than the solution's temperature.[2]
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Re-dissolve and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% of the original volume) to decrease the saturation point and lower the temperature at which the compound precipitates.
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Change Solvent System: If the issue persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or a higher affinity for the impurities that may be depressing the melting point of your compound.
-
Charcoal Treatment: Impurities can sometimes cause oiling out. If your solution is colored, consider a hot filtration step with activated charcoal to remove colored impurities.[2]
-
-
Issue 3: Impure Crystals or Poor Crystal Quality
-
Question: My crystals are discolored or appear to be of low purity. How can I improve the purification?
-
Answer:
-
Slow Cooling: Ensure the crystallization process is slow. Rapid cooling traps impurities.[2] Allow the flask to cool to room temperature undisturbed, and then gradually lower the temperature if needed. Insulating the flask can help to slow the cooling rate.
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Recrystallization: A second recrystallization step is often necessary to achieve high purity. Dissolve the obtained crystals in the minimum amount of fresh, hot solvent and repeat the cooling process.
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Washing: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1]
-
-
Data Presentation
Disclaimer: The following quantitative data is illustrative and intended to provide a practical example for troubleshooting. Actual experimental values for this compound may vary.
Table 1: Illustrative Solubility of this compound in Various Solvents.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Hexane | 0.5 | 15.0 | Good |
| Ethanol | 5.0 | 25.0 | Moderate (high solubility at RT) |
| Acetone | 8.0 | 30.0 | Poor (high solubility at RT) |
| Toluene | 2.0 | 20.0 | Good |
| Water | <0.1 | <0.1 | Unsuitable |
Table 2: Illustrative Purification of this compound via Recrystallization from Hexane.
| Step | Mass (g) | Purity (%) | Recovery (%) |
| Crude Product | 10.0 | 92.0 | 100 |
| After 1st Recrystallization | 8.5 | 98.5 | 85.0 |
| After 2nd Recrystallization | 7.8 | >99.5 | 78.0 |
Experimental Protocols
Protocol: Recrystallization of this compound
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Solvent Selection: Based on preliminary solubility tests, select a solvent in which this compound has high solubility when hot and low solubility when cold (e.g., Hexane).
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 50-60 mL of hexane) and heat the mixture to boiling with stirring. A hot plate with a magnetic stirrer is recommended.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin during this period. For optimal crystal growth, avoid disturbing the flask.[1]
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Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for 15-20 minutes to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small volume of ice-cold solvent to rinse away any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Visualization
References
Navigating the Scale-Up Synthesis of 3-Heptyl-1,2-oxazole: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful scale-up of heterocyclic compound synthesis is a critical step. This technical support center provides a comprehensive guide to the considerations, challenges, and troubleshooting strategies for the multi-gram synthesis of 3-Heptyl-1,2-oxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][2][3] This involves the reaction of a terminal alkyne, in this case, 1-nonyne, with a nitrile oxide generated in situ. A common and effective method for generating the nitrile oxide is the oxidation of an aldoxime (heptanaldoxime) using an oxidizing agent like sodium hypochlorite.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the management of exothermic reactions and the handling of potentially hazardous reagents. The in situ formation of the nitrile oxide and the subsequent cycloaddition can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[4][5] Additionally, hydroxylamine hydrochloride, a key precursor for the aldoxime, can undergo rapid decomposition, especially at elevated temperatures or in the presence of impurities.[6][7][8][9]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (1-nonyne and the aldoxime precursor) and the appearance of the product spot (this compound) indicate the reaction's progression. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the conversion rate and identify any major by-products.
Q4: What are the typical yields for this type of reaction?
A4: Yields can vary significantly based on the specific reaction conditions. However, for 1,3-dipolar cycloadditions of alkynes with in situ generated nitrile oxides, yields are often reported in the range of 65-90% on a laboratory scale.[10][11] On a larger scale, maintaining optimal conditions to achieve high yields can be challenging.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient generation of the nitrile oxide. 2. Low reactivity of the alkyne. 3. Incorrect reaction temperature. 4. Degradation of reagents. | 1. Ensure the quality of the oxidizing agent (e.g., fresh sodium hypochlorite solution). Consider a slight excess of the oxidant. 2. Confirm the purity of the 1-nonyne. 3. Optimize the reaction temperature. The reaction is often run at or below room temperature to control the exotherm. 4. Use fresh, high-purity starting materials. |
| Formation of Multiple By-products | 1. Dimerization of the nitrile oxide to form a furoxan. 2. Side reactions of the alkyne under the reaction conditions. 3. Over-oxidation or degradation of the product. | 1. Control the rate of addition of the oxidizing agent to maintain a low concentration of the nitrile oxide, favoring the reaction with the alkyne. 2. Ensure the reaction is performed under an inert atmosphere if the alkyne is sensitive to oxidation. 3. Monitor the reaction closely and quench it once the starting material is consumed to avoid product degradation. |
| Difficulty in Product Isolation and Purification | 1. The product, this compound, is a relatively non-polar, lipophilic compound, which can make separation from non-polar by-products and residual starting materials challenging. 2. Formation of an emulsion during aqueous work-up. | 1. Utilize column chromatography with a silica gel stationary phase and a gradient elution of hexane and ethyl acetate. Hydrophobic interaction chromatography can also be a viable option for purifying lipophilic compounds.[12][13] 2. Add a saturated brine solution during the work-up to break emulsions. |
| Exothermic Reaction is Difficult to Control | 1. Rate of addition of the oxidizing agent is too fast. 2. Inadequate cooling and heat transfer in the reactor. | 1. Add the oxidizing agent slowly and portion-wise, monitoring the internal temperature of the reaction mixture continuously. 2. Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. For larger scales, consider a semi-batch process where one of the reagents is added gradually.[4] |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
This protocol is a representative procedure for the multi-gram synthesis of this compound via the 1,3-dipolar cycloaddition of 1-nonyne and heptanaldoxime, with the nitrile oxide generated in situ using sodium hypochlorite.
Materials and Equipment:
-
1-Nonyne
-
Heptanal
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Sodium hypochlorite solution (commercial bleach, concentration to be determined)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Jacketed reactor with overhead stirring, dropping funnel, and temperature probe
-
Cooling bath
Procedure:
Step 1: Preparation of Heptanaldoxime
-
In a flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in water.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide dropwise, maintaining the temperature below 10 °C.
-
To this solution, add heptanal dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield heptanaldoxime, which can be used in the next step without further purification.
Step 2: Cycloaddition Reaction
-
In a jacketed reactor, dissolve 1-nonyne and the prepared heptanaldoxime in dichloromethane.
-
Cool the mixture to 0-5 °C using a cooling bath.
-
Slowly add a solution of sodium hypochlorite dropwise via a dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product as an oil.
Data Presentation
Table 1: Reagent Stoichiometry and Typical Yields
| Reagent | Molar Ratio (relative to 1-nonyne) | Typical Yield (%) |
| 1-Nonyne | 1.0 | - |
| Heptanaldoxime | 1.1 | 70-85 |
| Sodium Hypochlorite | 1.2 |
Table 2: Troubleshooting Common By-products
| By-product | Identification (e.g., GC-MS) | Formation Mechanism | Mitigation Strategy |
| Furoxan (nitrile oxide dimer) | Characteristic mass spectrum | Dimerization of the nitrile oxide | Slow addition of the oxidizing agent to keep the nitrile oxide concentration low. |
| Unreacted 1-nonyne | Matches starting material spectrum | Incomplete reaction | Increase reaction time or slightly increase the amount of nitrile oxide precursor and oxidant. |
| Heptanaldoxime | Matches starting material spectrum | Incomplete reaction | Ensure sufficient oxidant is used and allow for adequate reaction time. |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. fauske.com [fauske.com]
- 5. youtube.com [youtube.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. fishersci.com [fishersci.com]
- 10. iris.unito.it [iris.unito.it]
- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 12. Using a single hydrophobic-interaction chromatography to purify pharmaceutical-grade supercoiled plasmid DNA from other isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of ion-exchange and lipophilic-gel chromatography to the purification and group fractionation of steroidal spirolactones, isolated from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Heptyl-1,2-oxazole Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of 3-Heptyl-1,2-oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: The most common and effective techniques for the analysis of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the sample matrix, required sensitivity, and the nature of the impurities to be monitored.
Q2: What are the typical challenges encountered during the analysis of this compound?
A2: Researchers may encounter challenges related to the stability of the oxazole ring, particularly under harsh pH or high-temperature conditions, which can lead to hydrolytic ring-opening or degradation.[1] Additionally, issues such as poor peak shape, low sensitivity, and matrix interference can occur.
Q3: How can I improve the peak shape for this compound in RP-HPLC?
A3: Poor peak shape (e.g., tailing or fronting) can often be addressed by optimizing the mobile phase composition. Consider adjusting the pH of the aqueous portion of the mobile phase to ensure the analyte is in a single ionic form. The use of a high-purity silica-based column and the addition of a small amount of an organic modifier like trifluoroacetic acid (TFA) can also improve peak symmetry.
Q4: What is the expected retention behavior of this compound in RP-HPLC?
A4: Given its heptyl chain, this compound is a relatively nonpolar molecule and is expected to be well-retained on a C18 or C8 column using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The retention time can be modulated by adjusting the proportion of the organic solvent.
Q5: Can I use GC-MS for the analysis of this compound?
A5: Yes, GC-MS is a suitable technique for the analysis of this compound due to its volatility.[2][3] It offers high sensitivity and provides structural information, which is useful for impurity identification. A non-polar or medium-polarity capillary column is recommended.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection error | Verify autosampler/manual injection process. Ensure the correct sample vial is being accessed. |
| Detector issue | Check detector lamp status and wavelength settings. | |
| Sample degradation | Prepare fresh samples and standards. Investigate sample stability under the current storage and analytical conditions.[1] | |
| Poor Peak Shape (Tailing) | Column overload | Dilute the sample. |
| Secondary interactions with the stationary phase | Add a competing base (e.g., 0.1% TFA) to the mobile phase. Use a column with end-capping. | |
| Column deterioration | Flush the column or replace it if necessary. | |
| Variable Retention Times | Inconsistent mobile phase composition | Ensure proper mixing of the mobile phase. Premix the mobile phase if possible. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Pump malfunction | Check for leaks and perform pump maintenance. | |
| Extraneous Peaks | Contaminated mobile phase or diluent | Use high-purity solvents and freshly prepared mobile phase. |
| Sample contamination | Ensure clean sample preparation procedures. | |
| Carryover from previous injections | Implement a robust needle wash program in the autosampler. |
GC-MS Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Peak Detected | Inlet or column leak | Perform a leak check on the GC system. |
| Incorrect injection parameters | Optimize inlet temperature and split ratio. | |
| Mass spectrometer not tuned | Perform a mass spectrometer tune. | |
| Peak Tailing | Active sites in the inlet liner or column | Use a deactivated liner and/or a new column. |
| Non-volatile residue in the inlet | Replace the inlet liner and septum. | |
| Poor Sensitivity | Low transfer of analyte to the MS | Check the transfer line temperature. |
| Inefficient ionization | Optimize the ion source parameters. | |
| Mass Spectrum Mismatch | Co-eluting impurity | Improve chromatographic separation by adjusting the temperature program. |
| Background interference | Check for leaks or contamination in the carrier gas line. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of this compound
-
Instrumentation: HPLC with UV-Vis Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 40 60 10.0 10 90 12.0 10 90 12.1 40 60 | 15.0 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Protocol 2: GC-MS Method for Identification and Quantification of this compound
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Visualizations
Caption: HPLC Troubleshooting Workflow for Peak Shape Issues.
Caption: GC-MS Method Development Workflow.
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 3. GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 1,2-Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the reported bioactivities of various 1,2-oxazole derivatives, with a focus on antimicrobial, antifungal, and anticancer properties. While specific comparative studies on 3-Heptyl-1,2-oxazole derivatives are not extensively available in the public domain, this document synthesizes data from various substituted oxazole and isoxazole compounds to provide a representative comparison. The information is presented to aid researchers in understanding the potential therapeutic applications of this class of compounds and to provide standardized protocols for their evaluation.
Comparative Bioactivity Data
The following table summarizes the bioactivity of various 1,2-oxazole and related oxazole derivatives against different cell lines and microbial strains. This data is compiled from multiple research findings to facilitate a comparative understanding.
| Compound Class | Derivative | Bioactivity Type | Target | Measurement | Result |
| 1,2-Oxazole Derivatives | Substituted Isoxazoles | Antibacterial | S. aureus, E. coli | MIC (µg/mL) | Varies with substitution |
| Antifungal | C. albicans | MIC (µg/mL) | Moderate to good activity | ||
| Anticancer | Hep-2 cell line | IC50 (µM) | 60.2[1][2] | ||
| 1,3-Oxazole Derivatives | Pyrazole-linked oxazol-5-one | Antibacterial | S. aureus, E. coli, P. aeruginosa | Inhibition Zone (mm) | Good activity[3] |
| Antifungal | C. albicans | Inhibition Zone (mm) | Significant activity[3] | ||
| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid | Antibacterial | Gram-negative & Gram-positive bacteria | MIC | Excellent activity with (S)-configuration[4] | |
| Antifungal | C. albicans | MIC | Poor activity[4] | ||
| 1,2,4-Oxadiazole Derivatives | Containing anisic or cinnamic acid | Antifungal | R. solani, F. graminearum, E. turcicum, B. cinerea, C. capsica | EC50 (µg/mL) | Significant activity, with compound 4f showing EC50 values between 8.81 and 29.97 µg/mL against different fungi[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioactivity studies. Below are the standard protocols for key experiments cited in the evaluation of 1,2-oxazole derivatives.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] The broth dilution and agar dilution methods are commonly used for its determination.[7][8]
Broth Dilution Method
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared, typically with a final concentration of about 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8][9]
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[8]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7][8]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Protocol for Adherent Cells
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[13]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[10][13]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining anticancer activity.
Potential Signaling Pathways and Mechanisms of Action
The biological activities of oxazole derivatives are attributed to their interaction with various cellular targets. While the exact mechanisms for many derivatives are still under investigation, some have been proposed.
Anticancer Mechanism of Action
Several 1,3-oxazole derivatives have been shown to exhibit anticancer activity by inhibiting tubulin polymerization, which is crucial for cell division.[1][2][14] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Other proposed mechanisms include the inhibition of protein kinases and topoisomerase enzymes.[14]
Proposed Anticancer Signaling Pathway
Caption: Proposed mechanism of action for anticancer oxazole derivatives.
References
- 1. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Target of 3-Heptyl-1,2-oxazole: A Comparative Guide to Target Validation Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of strategies to validate the biological target of the small molecule 3-Heptyl-1,2-oxazole. While specific experimental data for this compound is not extensively documented in publicly available literature, this document outlines established methodologies for target identification and validation, drawing comparisons with known biological activities of the broader oxazole class of compounds.
Introduction to this compound and the Oxazole Scaffold
The 1,2-oxazole (or isoxazole) ring is a five-membered heterocyclic motif present in a variety of biologically active compounds.[1][2] Derivatives of the oxazole scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5] The specific biological target of an oxazole derivative is largely determined by the nature and position of its substituents.[3]
Currently, the specific biological target of this compound has not been definitively identified in published research. Therefore, a systematic approach to target identification and validation is necessary to elucidate its mechanism of action.
General Strategies for Biological Target Validation
The process of validating a biological target for a small molecule like this compound typically involves a multi-pronged approach to gather converging evidence. Key stages include initial target identification followed by rigorous validation experiments to confirm target engagement and its relevance to the observed phenotype.
A generalized workflow for this process is depicted below:
References
A Comparative Guide to the Spectroscopic Data of 3-Heptyl-1,2-oxazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of isomeric compounds is a critical step in chemical research and drug development. Isomers can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous identification essential. This guide provides a comparative analysis of the predicted spectroscopic data for three isomers of heptyl-substituted 1,2-oxazole: 3-heptyl-1,2-oxazole, 4-heptyl-1,2-oxazole, and 5-heptyl-1,2-oxazole. By leveraging predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we highlight the key distinguishing features that facilitate their differentiation.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for the three isomers. This data has been generated using computational models and should be used as a reference for the identification of these compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Position of Heptyl Group | Oxazole Ring Protons (δ, ppm, multiplicity, J in Hz) | Heptyl Chain Protons (δ, ppm) |
| 3-Heptyl | H-4: ~6.2 (s)H-5: ~8.2 (s) | α-CH₂: ~2.7 (t, J=7.5)β-CH₂: ~1.7 (quint, J=7.5)γ,δ,ε-CH₂: ~1.3 (m)ζ-CH₂: ~1.3 (m)CH₃: ~0.9 (t, J=7.0) |
| 4-Heptyl | H-3: ~8.1 (s)H-5: ~8.1 (s) | α-CH₂: ~2.5 (t, J=7.5)β-CH₂: ~1.6 (quint, J=7.5)γ,δ,ε-CH₂: ~1.3 (m)ζ-CH₂: ~1.3 (m)CH₃: ~0.9 (t, J=7.0) |
| 5-Heptyl | H-3: ~7.2 (s)H-4: ~6.0 (s) | α-CH₂: ~2.8 (t, J=7.5)β-CH₂: ~1.7 (quint, J=7.5)γ,δ,ε-CH₂: ~1.3 (m)ζ-CH₂: ~1.3 (m)CH₃: ~0.9 (t, J=7.0) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Position of Heptyl Group | Oxazole Ring Carbons (δ, ppm) | Heptyl Chain Carbons (δ, ppm) |
| 3-Heptyl | C-3: ~165C-4: ~102C-5: ~155 | α-C: ~28β-C: ~29γ-C: ~29δ-C: ~31ε-C: ~22ζ-C: ~22CH₃: ~14 |
| 4-Heptyl | C-3: ~150C-4: ~120C-5: ~150 | α-C: ~27β-C: ~30γ-C: ~29δ-C: ~31ε-C: ~22ζ-C: ~22CH₃: ~14 |
| 5-Heptyl | C-3: ~150C-4: ~105C-5: ~170 | α-C: ~27β-C: ~28γ-C: ~29δ-C: ~31ε-C: ~22ζ-C: ~22CH₃: ~14 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| Position of Heptyl Group | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 3-Heptyl | 181 | 112 (M-C₅H₁₁)⁺, 83 (M-C₇H₁₄)⁺ |
| 4-Heptyl | 181 | 112 (M-C₅H₁₁)⁺, 96 (M-C₆H₁₃)⁺ |
| 5-Heptyl | 181 | 112 (M-C₅H₁₁)⁺, 82 (M-C₇H₁₅)⁺ |
Experimental Protocols
The following are standard protocols for the acquisition of spectroscopic data for small organic molecules.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified oxazole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum at 298 K. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans).
-
Data Processing: Process the free induction decay (FID) with an exponential window function and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure.
Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the three heptyl-1,2-oxazole isomers based on their unique spectroscopic signatures.
Caption: Workflow for distinguishing heptyl-1,2-oxazole isomers.
Determining the Absolute Configuration of 3-Heptyl-1,2-oxazole: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of modern spectroscopic techniques for confirming the absolute configuration of 3-Heptyl-1,2-oxazole, a chiral heterocyclic compound.
Due to the likely liquid or oily nature of this compound, traditional X-ray crystallography may be challenging. Therefore, this guide focuses on two powerful solution-state methods: Vibrational Circular Dichroism (VCD) spectroscopy coupled with quantum chemical calculations, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.
Method Comparison at a Glance
| Feature | Vibrational Circular Dichroism (VCD) | NMR with Chiral Auxiliaries |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] | Formation of diastereomers with a chiral auxiliary, leading to distinguishable NMR signals for the enantiomers. |
| Sample State | Neat liquids, oils, or solutions.[1] | Solution. |
| Requirement | A theoretical prediction of the VCD spectrum using Density Functional Theory (DFT) is necessary for comparison.[2] | A suitable chiral auxiliary that interacts with the analyte to induce chemical shift differences. |
| Advantages | - Does not require crystallization.[1] - Provides a definitive and non-empirical assignment of absolute configuration.[3] - Applicable to a wide range of chiral molecules, including those without a UV chromophore.[1] | - Widely accessible instrumentation. - Can be used to determine enantiomeric excess simultaneously. |
| Limitations | - Requires access to a VCD spectrometer. - Computational resources are needed for DFT calculations. - Conformational flexibility can complicate spectral interpretation. | - Requires a suitable chiral derivatizing or solvating agent. - Derivatization may alter the original molecule. - Interpretation can be complex if peak overlap occurs. |
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Approach for Non-Crystalline Samples
VCD is a robust technique for determining the absolute configuration of chiral molecules in solution.[1][3] The method involves measuring the experimental VCD spectrum of an enantiomerically enriched sample and comparing it to the theoretically calculated spectra for both the (R)- and (S)-enantiomers.
Experimental and Computational Workflow
Experimental Protocol: VCD Measurement
-
Sample Preparation: Dissolve 5-10 mg of the enantiomerically enriched this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
Instrumentation: Use a commercial VCD spectrometer.
-
Data Acquisition: Acquire the VCD and IR spectra in the mid-IR region (typically 2000-800 cm⁻¹) at a resolution of 4 cm⁻¹. Data collection time may range from 4 to 8 hours to achieve an adequate signal-to-noise ratio.[3]
-
Data Processing: Process the raw data to obtain the final VCD spectrum, which is a plot of the differential absorbance (ΔA) versus wavenumber.
Computational Protocol: DFT Calculation
-
Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using a suitable molecular mechanics force field.
-
DFT Optimization: Subject the low-energy conformers to geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
VCD Calculation: For each optimized conformer, calculate the VCD rotational strengths.
-
Spectral Simulation: Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers. The spectrum for the S-enantiomer is obtained by inverting the sign of the calculated R-enantiomer spectrum.[1]
Data Presentation and Interpretation
The experimental VCD spectrum is then compared to the calculated spectra for the (R)- and (S)-enantiomers. A good match in the sign and relative intensity of the major VCD bands allows for an unambiguous assignment of the absolute configuration.
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (R) (x 10⁻⁵) | Calculated ΔA for (S) (x 10⁻⁵) |
| Hypothetical Data | |||
| 1450 | +2.5 | +2.8 | -2.8 |
| 1380 | -1.8 | -2.0 | +2.0 |
| 1250 | +3.1 | +3.5 | -3.5 |
| 1100 | -0.9 | -1.1 | +1.1 |
NMR Spectroscopy with Chiral Auxiliaries
An alternative approach involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to create a diastereomeric environment for the enantiomers of this compound. This diastereomeric interaction results in separate NMR signals for the two enantiomers, allowing for their differentiation.
Experimental Workflow
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve a small amount of this compound (racemic or enantioenriched) in a suitable deuterated solvent (e.g., C₆D₆ or CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the substrate.
-
Addition of CSA: Add a chiral solvating agent, such as a lanthanide shift reagent (e.g., Eu(hfc)₃), portion-wise to the NMR tube. The basic nitrogen atom in the 1,2-oxazole ring is a potential binding site for the shift reagent.[4]
-
Spectral Acquisition: Acquire ¹H NMR spectra after each addition of the CSA and observe the chemical shift changes and the splitting of signals corresponding to the two enantiomers.
Data Presentation and Interpretation
The interaction with the chiral solvating agent leads to the formation of transient diastereomeric complexes, which have different magnetic environments. This results in the separation of signals for the protons near the chiral center.
| Proton | Chemical Shift (δ) of Racemate | Chemical Shift (δ) with CSA (Enantiomer 1) | Chemical Shift (δ) with CSA (Enantiomer 2) | ΔΔδ (ppm) |
| Hypothetical Data | ||||
| H-4 | 6.20 | 6.55 | 6.60 | 0.05 |
| H-5 | 7.80 | 8.10 | 8.12 | 0.02 |
| α-CH₂ of Heptyl | 2.80 | 3.15 | 3.25 | 0.10 |
To assign the absolute configuration, one would typically need to either: a) Use a sample of this compound with a known absolute configuration as a reference. b) Employ a well-established model for the interaction between the specific CSA and the class of compounds being studied to predict which enantiomer will experience a greater shift.
Conclusion
For the definitive, non-empirical determination of the absolute configuration of this compound, particularly if it is non-crystalline, Vibrational Circular Dichroism (VCD) spectroscopy is the recommended method . It provides a direct comparison between experimental data and first-principles theoretical calculations, offering a high degree of confidence in the assignment.
NMR spectroscopy with chiral auxiliaries serves as a valuable, more accessible alternative. While it may not always provide a de novo assignment without a reference standard, it is an excellent technique for confirming the identity of an enantiomer and for determining enantiomeric purity.
The choice of method will ultimately depend on the availability of instrumentation and the specific requirements of the research or development program. For critical applications in drug development, the orthogonal data from both VCD and NMR can provide an exceptionally strong confirmation of the absolute configuration of this compound.
References
A Comparative Guide to the Potential Biological Activity of 3-Heptyl-1,2-oxazole
Introduction
The oxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological effects.[1][2][3][4][5] Derivatives of oxazole and its isomer, isoxazole, have been extensively studied and have shown promise as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents.[1][6][7][8][9] This guide explores the potential biological activities of 3-Heptyl-1,2-oxazole by comparing the performance of analogous oxazole derivatives against known inhibitors in various experimental settings.
Potential Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxazole derivatives against a range of bacterial and fungal pathogens.[10][11][12][13] The mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes. The lipophilic heptyl group in this compound may enhance its ability to penetrate microbial cell membranes.
Comparative Data:
Below is a summary of the antimicrobial activity of representative oxazole derivatives compared to standard antibiotics. The data is presented as the minimum inhibitory concentration (MIC) in µg/mL or the zone of inhibition in mm.
| Compound/Drug | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Reference Drugs | ||||
| Ampicillin | E. coli | - | 20 | [1] |
| Ciprofloxacin | S. aureus | - | - | [2] |
| Chloramphenicol | Various Bacteria | - | - | [3] |
| Fluconazole | C. albicans | - | - | [2] |
| Oxazole Derivatives | ||||
| Compound 9 (a pyrazole-oxazole derivative) | S. aureus | - | - | [1] |
| Compound 13a (a substituted oxazole) | E. coli | - | 20 | [1] |
| Compound 29 (an aryl oxazole) | Various Bacteria & Fungi | - | - | [2] |
| Compound 30 (a chromen-oxazole derivative) | Various Bacteria | - | - | [2] |
| Compound 33 (an azetidin-oxazole derivative) | Various Fungi | - | - | [2] |
Experimental Protocol: Broth Microdilution Method
A standardized broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[12]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds and standard antibiotics are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Potential Cytotoxic and Anticancer Activity
Oxazole derivatives have emerged as a significant class of compounds with potent cytotoxic activity against various cancer cell lines.[14][15][16] Their mechanisms of action can be diverse, including the inhibition of protein kinases, disruption of microtubules, and induction of apoptosis.
Comparative Data:
The following table summarizes the cytotoxic activity of several oxazole-containing compounds against human cancer cell lines, with IC50 values indicating the concentration required for 50% inhibition of cell growth.
| Compound/Drug | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Reference Drugs | ||||
| Cisplatin | Hep-2 | 39.77 | 72 | [6] |
| Oxazole Derivatives | ||||
| Compound 10 (a naphtho[2,3-d]oxazole) | LNCaP (Prostate) | 0.03 | 120 | [15][17] |
| Compound 10 (a naphtho[2,3-d]oxazole) | PC3 (Prostate) | 0.08 | 120 | [15][17] |
| Compound 11 (a naphtho[2,3-d]oxazole) | LNCaP (Prostate) | 0.01 | 120 | [15] |
| Compound 12 (a naphtho[2,3-d]oxazole) | LNCaP (Prostate) | 0.06 | 120 | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Signaling Pathway: Potential Inhibition of Kinase Pathways
Many oxazole derivatives exert their anticancer effects by inhibiting signaling pathways crucial for cancer cell proliferation and survival.[7] One such common target is the protein kinase pathway.
Caption: Potential inhibition of a kinase signaling pathway by this compound.
Conclusion
While direct experimental evidence for this compound is lacking, the extensive research on analogous 1,2-oxazole and other oxazole derivatives provides a strong rationale for investigating its potential biological activities. The presence of the heptyl group suggests favorable lipophilicity, which could enhance its interaction with biological membranes and cellular targets. Based on the comparative data, this compound is a promising candidate for screening as both an antimicrobial and an anticancer agent. Further empirical studies are essential to elucidate the specific biological profile and therapeutic potential of this compound.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. tandfonline.com [tandfonline.com]
- 5. iajps.com [iajps.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. cbijournal.com [cbijournal.com]
- 13. medicopublication.com [medicopublication.com]
- 14. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of 3-Heptyl-1,2-oxazole Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational modeling approaches for studying the interactions of 3-Heptyl-1,2-oxazole. Due to a lack of specific published research on the computational modeling of this compound, this document leverages data and methodologies from studies on structurally similar 1,2-oxazole (isoxazole) and 1,3-oxazole derivatives to present a representative guide. The information herein is intended to serve as a practical framework for researchers initiating computational investigations into the bioactivity of this compound and related compounds.
The oxazole and isoxazole scaffolds are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1][2][3][4] Computational modeling, particularly molecular docking, has become an indispensable tool in predicting the binding affinities and interaction patterns of these compounds, thereby guiding the design of more potent and selective therapeutic agents.[5][6][7]
A primary and well-studied target for oxazole and isoxazole derivatives is tubulin, a key protein involved in microtubule dynamics and cell division, making it a prime target for anticancer therapies.[1][8][9][10][11] Other notable targets for this class of compounds include cyclooxygenase (COX) enzymes, carbonic anhydrase, and cytochrome P450 enzymes.[5][6][7]
Comparative Analysis of Computational Performance
To illustrate the application and comparative performance of computational methods, the following table summarizes molecular docking scores and corresponding experimental data for various isoxazole derivatives targeting the COX-2 enzyme, a common anti-inflammatory target. This data is collated from a representative study to showcase how computational predictions correlate with experimental outcomes.
| Compound ID | Structure | Docking Score (kcal/mol) | IC50 (nM) |
| A13 | 5-methyl-N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxamide | - | 13 |
| Reference | Celecoxib | - | 30 |
Note: The docking score for the most potent compound (A13) was not explicitly provided in the source, but it was identified as the compound with the ideal binding interactions within the COX-2 active site.[6] The IC50 value demonstrates its high inhibitory potency, which is superior to the reference drug Celecoxib.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational and experimental findings. Below are representative protocols for molecular docking and in vitro enzyme inhibition assays.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., human COX-2, PDB ID: 4COX) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added, and the protein is prepared for docking using software such as the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools. This step includes assigning bond orders, adding hydrogens, and performing a restrained energy minimization.
-
-
Ligand Preparation:
-
The 2D structure of this compound or its analogs is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.
-
The 2D structure is converted to a 3D structure.
-
The ligand's energy is minimized using a suitable force field (e.g., OPLS_2005).
-
-
Docking Simulation:
-
A docking grid is defined around the active site of the protein.
-
Molecular docking is performed using software like AutoDock Vina, Glide (Schrödinger), or MOE (Molecular Operating Environment).[12]
-
The docking algorithm samples a wide range of ligand conformations and orientations within the active site.
-
The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
In Vitro COX-2 Inhibition Assay Protocol
-
Enzyme and Substrate Preparation:
-
Human recombinant COX-2 enzyme is procured.
-
A solution of the arachidonic acid substrate is prepared.
-
-
Assay Procedure:
-
The test compounds (e.g., isoxazole derivatives) are pre-incubated with the COX-2 enzyme in a buffer solution for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a set duration.
-
The reaction is terminated, and the production of prostaglandin E2 (PGE2) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
The percentage of COX-2 inhibition for each compound concentration is calculated relative to a control without an inhibitor.
-
The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
-
Visualizations
Computational Modeling Workflow
The following diagram illustrates a typical workflow for the computational modeling of small molecule-protein interactions.
Caption: A generalized workflow for computational drug design and experimental validation.
Hypothetical Signaling Pathway
Given that many oxazole derivatives target tubulin, the following diagram depicts the role of tubulin in the cell cycle and how its inhibition can lead to apoptosis, a common mechanism for anticancer agents.
Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity [iris.unipa.it]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Heptyl-1,2-oxazole for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of prominent synthetic routes to 3-Heptyl-1,2-oxazole, a potentially valuable building block in medicinal chemistry. The following sections detail plausible synthetic methodologies, supported by experimental data from analogous reactions, to assist in the selection of an optimal route based on factors such as yield, reaction conditions, and starting material accessibility.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be approached through several established methods for isoxazole ring formation. Below is a summary of key quantitative data for two promising routes, extrapolated from similar reactions in the literature.
| Parameter | Route 1: From α,β-Unsaturated Aldehyde | Route 2: From β-Diketone |
| Starting Materials | 2-Nonenal, N-Hydroxyl-4-toluenesulfonamide | 1,3-Decanedione, Hydroxylamine Hydrochloride |
| Key Reagents | Base (e.g., K₂CO₃) | Base (e.g., NaOH or Pyridine) |
| Reaction Type | Condensation/Cyclization | Cyclocondensation |
| Reported Yield (Analogous) | 70-92%[1] | 80-95%[2][3] |
| Reaction Time | 12-24 hours[1] | 4-8 hours[2][3] |
| Reaction Temperature | Room temperature to 60°C[1] | Room temperature to reflux[2][3] |
| Key Advantages | Mild reaction conditions, high regioselectivity.[1] | Readily available starting materials, generally high yields.[2][3] |
| Potential Challenges | Availability of the specific α,β-unsaturated aldehyde. | Potential for isomeric mixture formation depending on conditions.[2] |
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound via two distinct and effective routes.
Route 1: Synthesis from an α,β-Unsaturated Aldehyde
This method involves the reaction of an α,β-unsaturated aldehyde with N-hydroxyl-4-toluenesulfonamide, which proceeds through a conjugate addition followed by cyclization and elimination to yield the 3-substituted isoxazole.[1]
Experimental Protocol:
-
To a solution of 2-nonenal (1.0 mmol) in methanol (10 mL), add N-hydroxyl-4-toluenesulfonamide (1.2 mmol).
-
To this mixture, add potassium carbonate (2.0 mmol) and stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, heat the reaction mixture to 60°C for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Route 2: Synthesis from a β-Diketone
This classical approach involves the cyclocondensation of a β-diketone with hydroxylamine hydrochloride. The regioselectivity of this reaction can often be controlled by adjusting the reaction conditions.[2][3]
Experimental Protocol:
-
Dissolve 1,3-decanedione (1.0 mmol) in ethanol (15 mL).
-
Add hydroxylamine hydrochloride (1.2 mmol) and sodium hydroxide (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (25 mL) to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Workflow for the synthesis of this compound from 2-nonenal.
Caption: Workflow for the synthesis of this compound from 1,3-decanedione.
References
A Comparative Analysis of 1,2-Oxazole and 1,3-Oxazole Bioisosteres in Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug design. This practice involves substituting a functional group with another that possesses similar physical or chemical properties, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Among the vast array of heterocyclic scaffolds, 1,2-oxazoles (isoxazoles) and 1,3-oxazoles (oxazoles) have emerged as pivotal bioisosteres, integral to the structure of numerous pharmaceuticals.[1][2] Their unique physicochemical properties often lead to superior pharmacokinetic profiles and pharmacological effects.[2][3]
This guide provides an objective, data-driven comparison of 1,2-oxazole and 1,3-oxazole bioisosteres, offering insights for researchers and drug development professionals to inform rational drug design.
Physicochemical Properties: A Tale of Two Isomers
The arrangement of the nitrogen and oxygen atoms within the five-membered ring dictates the fundamental physicochemical characteristics of oxazoles and isoxazoles, influencing their interactions with biological targets.[4] 1,3-Oxazole features a nitrogen and an oxygen atom separated by a carbon, while 1,2-oxazole has them in adjacent positions.[2][4] This seemingly subtle difference has significant implications for their electronic distribution, aromaticity, and hydrogen bonding capabilities.[4]
While both are aromatic, the aromaticity of 1,3-oxazole is generally considered weaker than other heterocycles like furan.[2] Reports on the aromaticity of 1,2-oxazole are conflicting, with some studies suggesting it is slightly more aromatic than 1,3-oxazole and furan, and others indicating it is marginally lower.[2]
Table 1: Comparative Physicochemical Properties of Parent Oxazole Scaffolds
| Property | 1,2-Oxazole (Isoxazole) | 1,3-Oxazole | Key Differences & Implications |
| Structure | Oxygen and nitrogen atoms are adjacent (positions 1 and 2). | Oxygen and nitrogen atoms are separated by a carbon (positions 1 and 3).[4] | The proximity of heteroatoms in 1,2-oxazole influences its electronic properties and reactivity.[4] |
| pKa (conjugate acid) | -2.97 | 0.8[5] | 1,3-Oxazole is a weak base, while 1,2-oxazole is significantly less basic. This affects the ionization state at physiological pH, influencing solubility and target interactions. |
| Dipole Moment (Debye) | ~2.8 D | ~1.5 D | The higher dipole moment of 1,2-oxazole suggests greater polarity, which can impact solubility and interactions with polar residues in a binding pocket. |
| Hydrogen Bonding | The nitrogen atom is a hydrogen bond acceptor. | The nitrogen atom is a hydrogen bond acceptor. | The different positioning of the nitrogen atom can lead to distinct hydrogen bonding geometries with biological targets. |
Pharmacokinetic Profile: Stability and Metabolism
The metabolic fate of a drug candidate is a critical determinant of its success. The stability of the oxazole ring can significantly influence a compound's half-life and clearance.
Metabolic Stability:
The metabolic stability of these heterocycles is highly context-dependent, influenced by the surrounding substituents and the specific metabolic enzymes involved. However, some general trends have been observed.
-
1,2-Oxazole (Isoxazole): The N-O bond in the isoxazole ring can be susceptible to reductive cleavage. For instance, the anticoagulant razaxaban, which contains a 1,2-benzisoxazole moiety, undergoes reductive isoxazole ring opening as its major metabolic clearance pathway in rats and dogs.[6] Similarly, the anti-inflammatory drug leflunomide is metabolized via N-O bond cleavage of its isoxazole ring.[7]
-
1,3-Oxazole: The 1,3-oxazole ring is often considered more metabolically robust. In a study on P2Y12 receptor antagonists, the replacement of a metabolically labile ethyl ester with a 5-alkyl-1,3-oxazole bioisostere successfully retained low in vivo clearance.[8]
Table 2: Comparative Metabolic Stability Data
| Compound Pair | 1,2-Oxazole Analog | 1,3-Oxazole Analog | Assay Conditions | Key Finding |
| P2Y12 Antagonists | Parent Ethyl Ester | 5-Ethyl-oxazole | Rat Pharmacokinetics | The 1,3-oxazole bioisostere maintained low in vivo clearance, indicating improved metabolic stability over the ester.[8] |
| General Observation | Susceptible to reductive ring opening.[6][7] | Generally more stable to metabolic degradation. | In vitro and in vivo metabolism studies. | The choice of isomer can significantly impact the metabolic profile of a drug candidate. |
Pharmacodynamics and Target Binding: Case Studies
The choice between a 1,2- and 1,3-oxazole can profoundly impact a compound's affinity for its biological target. The distinct electronic and steric properties of each isomer can lead to different binding modes and potencies.
Case Study: p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key target in inflammatory diseases.[9] In the development of p38 MAP kinase inhibitors, the isoxazole ring has been explored as a bioisosteric replacement for other heterocyclic systems.[10] A study focused on replacing the imidazole ring of a known inhibitor with substituted isoxazoles.[10] The resulting 3,4,5-trisubstituted isoxazole derivatives showed potent inhibition of the isolated p38 MAP kinase.[10] This highlights the utility of the 1,2-oxazole scaffold in designing potent kinase inhibitors.
Table 3: Comparative Biological Activity
| Target | 1,2-Oxazole (Isoxazole) Containing Compound | 1,3-Oxazole Containing Compound | Activity | Reference |
| p38 MAP Kinase | Substituted isoxazole derivatives | - | Potent inhibitors with IC50 values in the nanomolar range.[10] | [10] |
| P2Y12 Receptor | - | 5-alkyl-1,3-oxazole derivatives | Retained sub-micromolar potency as antagonists.[8] | [8] |
| Central Nicotinic Cholinergic Receptors | (3-methyl-5-isoxazolyl)methylene-azacyclic compounds | - | High affinity ligands.[11] | [11] |
Experimental Protocols
Metabolic Stability Assay (Microsomal)
Purpose: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[12][13]
Methodology:
-
Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO).[13] Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).[13] Thaw liver microsomes (e.g., human, rat) on ice.[13]
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the buffer, test compound (final concentration typically 1 µM), and liver microsomes (e.g., 0.5 mg/mL).[14][15]
-
Initiation: Pre-incubate the mixture at 37°C for a short period. Initiate the metabolic reaction by adding a cofactor solution, typically NADPH (final concentration 1 mM).[14][15]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution, such as acetonitrile.[13][14]
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant containing the remaining compound to a new plate or vials for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]
Kinetic Solubility Assay
Purpose: To determine the kinetic solubility of a compound, which is a measure of its solubility when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[16][17][18] This is a high-throughput method commonly used in early drug discovery.[17][18][19]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 20 mM).[16]
-
Plate Setup: Dispense a small volume of the DMSO stock solution (e.g., 5 µL) into the wells of a microtiter plate.[20]
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentration.[20]
-
Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[18][20]
-
Detection (choose one):
-
Nephelometry: Measure the light scattering in each well using a nephelometer. Increased light scattering indicates the formation of a precipitate.[20]
-
Direct UV/LC-MS: Filter the solution to remove any undissolved precipitate.[17][20] Measure the concentration of the dissolved compound in the filtrate using a UV spectrophotometer or by LC-MS/MS.[17][20]
-
-
Data Analysis: The solubility is reported as the highest concentration at which no precipitate is observed or as the measured concentration in the saturated solution.
In Vitro Kinase Assay
Purpose: To measure the activity of a kinase enzyme and to determine the inhibitory potential of a compound against that kinase.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 100 µM EDTA).[21] Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Reaction Mixture: In a microplate, combine the kinase buffer, the kinase enzyme, the substrate, and the test compound (or DMSO for control).
-
Initiation: Start the kinase reaction by adding ATP.[22] Often, radiolabeled [γ-³²P]-ATP is used for sensitive detection.[23][24]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range.[23]
-
Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA or SDS loading buffer.[22][24]
-
Detection:
-
Radiometric Assay: If using radiolabeled ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., by spotting onto a filter membrane and washing).[24] Quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays: Alternatively, use fluorescence-based or luminescence-based methods that detect either the phosphorylated substrate (e.g., using a specific antibody) or the depletion of ATP.
-
-
Data Analysis: To determine the IC50 of an inhibitor, perform the assay with a range of inhibitor concentrations. Plot the percentage of kinase activity versus the inhibitor concentration and fit the data to a dose-response curve.
Visualizations
Caption: Simplified p38 MAPK signaling pathway.
Caption: Experimental workflow for a microsomal stability assay.
References
- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. difference.wiki [difference.wiki]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. mercell.com [mercell.com]
- 14. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. enamine.net [enamine.net]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro kinase assay [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-Heptyl-1,2-oxazole: A Guide for Laboratory Professionals
Chemical Profile and Hazard Assessment
3-Heptyl-1,2-oxazole belongs to the family of azoles, which are five-membered heterocyclic compounds containing a nitrogen atom and at least one other non-carbon atom.[1] Oxazoles are aromatic compounds and are generally considered to be weakly basic.[1] The heptyl group, a seven-carbon alkyl chain, will influence the physical properties of the molecule, likely increasing its lipophilicity and reducing its water solubility compared to the parent oxazole.
Due to the lack of specific toxicological data for this compound, it should be handled with care, assuming it may possess hazardous properties. Similar heterocyclic compounds can be persistent in the environment and may have ecotoxic effects.[2][3] Therefore, uncontrolled release to the environment must be avoided.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.
-
Collect: Carefully collect the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Procedures
As a chemical substance with unknown specific hazards, this compound waste must be treated as hazardous waste. The following is a step-by-step guide for its proper disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled waste container.
-
Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and compatible with the waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be recorded on the label.
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.
-
Disposal Request: Once the container is full or the accumulation time limit is reached (as per institutional and local regulations), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data is limited. The table below summarizes general properties of the parent compound, oxazole, which can serve as a baseline for assessing the potential hazards of its derivatives.
| Property | Value (for Oxazole) | Reference |
| Chemical Formula | C₃H₃NO | [1] |
| Molar Mass | 69.06 g/mol | [1] |
| Boiling Point | 69.5 °C | [1] |
| Acidity (pKa of conjugate acid) | 0.8 | [1] |
| Hazards | Flammable, Corrosive (for parent oxazole) | [1] |
Note: The heptyl substitution in this compound will significantly alter these values, likely increasing the boiling point and molar mass, and decreasing the water solubility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures.
References
Personal protective equipment for handling 3-Heptyl-1,2-oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Heptyl-1,2-oxazole, ensuring the well-being of laboratory personnel and the integrity of research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally similar oxazole compounds and general best practices for handling heterocyclic organic molecules.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications and Use Case |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times to protect from splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[1][2] |
| Skin Protection | Chemical-Resistant Gloves (Nitrile) and Flame-Resistant Lab Coat | Disposable nitrile gloves are required for handling. For prolonged contact or immersion, heavier-duty gloves may be necessary. A flame-resistant lab coat is essential to protect against splashes and potential ignition sources.[2][3][4] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
| Foot Protection | Closed-Toe Shoes | Impermeable, closed-toe shoes are mandatory to protect against spills.[4] |
Safe Handling and Operational Workflow
Proper handling procedures are critical to prevent accidents and exposure. The following workflow outlines the key steps for the safe management of this compound in a laboratory setting.
Experimental Protocols
a. General Handling and Storage:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]
-
Ground all equipment when transferring flammable liquids to prevent static discharge.[5]
b. Spill Response:
-
Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
c. Disposal Plan:
-
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.
References
- 1. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
